molecular formula C11H11N3O2 B1526036 Quinoxaline-6-carboxylic acid methoxy-methyl-amide CAS No. 875558-38-6

Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Cat. No.: B1526036
CAS No.: 875558-38-6
M. Wt: 217.22 g/mol
InChI Key: GEHSHYYNLMLVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-6-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methoxy-N-methylquinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHSHYYNLMLVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Quinoxaline-6-carboxylic acid methoxy-methyl-amide: A Compound of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-6-carboxylic acid methoxy-methyl-amide (CAS Number: 875558-38-6) is a synthetic organic compound belonging to the quinoxaline class of heterocyclic compounds. The quinoxaline scaffold is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemistry, potential synthesis, and predicted biological significance of this specific derivative. While direct experimental data on this compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-established characteristics of the quinoxaline-6-carboxamide family to provide a predictive framework for researchers. We will explore its synthetic pathways, propose potential mechanisms of action, and identify promising avenues for future investigation in drug discovery and development.

The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry.[5] This designation stems from its ability to interact with a wide range of biological targets with high affinity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. This versatility has led to the development of numerous quinoxaline-containing compounds with diverse therapeutic applications.[1][2][3][4]

Synthesis and Characterization

Synthesis of the Quinoxaline-6-carboxylic acid Precursor

The formation of the quinoxaline ring is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-6-carboxylic acid, 3,4-diaminobenzoic acid is the logical starting material.

Proposed Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as a mixture of ethanol and water.

  • Reagent Addition: To this solution, add an equimolar amount of glyoxal (as a 40% aqueous solution).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, quinoxaline-6-carboxylic acid, is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinoxaline-6-carboxylic acid.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Amidation to this compound

The final step involves the formation of an amide bond between the carboxylic acid group of the quinoxaline core and N,O-dimethylhydroxylamine. This can be achieved using standard peptide coupling reagents.

Proposed Experimental Protocol: Synthesis of this compound

  • Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxaline-6-carboxylic acid in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a base such as diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add N,O-dimethylhydroxylamine hydrochloride. The hydrochloride salt will be neutralized by the excess base in the reaction mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product, this compound, using NMR, MS, and High-Performance Liquid Chromatography (HPLC).

Visualizing the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Amidation A 3,4-Diaminobenzoic Acid C Quinoxaline-6-carboxylic acid A->C Condensation B Glyoxal B->C E Quinoxaline-6-carboxylic acid methoxy-methyl-amide C->E Amide Coupling D N,O-Dimethylhydroxylamine D->E F Coupling Reagents (e.g., HATU, DIPEA) F->E Kinase_Inhibition cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Extracellular Ligand Binding Domain Transmembrane Domain Intracellular Kinase Domain Downstream Downstream Signaling (Proliferation, Angiogenesis, Survival) RTK->Downstream Phosphorylation Cascade Compound Quinoxaline-6-carboxylic acid methoxy-methyl-amide Compound->RTK:p Binds to ATP pocket ATP ATP ATP->RTK:p Blocked

Caption: Hypothesized mechanism of kinase inhibition.

Potential in Central Nervous System (CNS) Disorders

Quinoxaline derivatives have shown promise in the treatment of various CNS disorders, including neurodegenerative diseases and psychiatric conditions. [1][6][7][8]A Chinese patent suggests that certain 6-quinoxalinecarboxylic acid amide compounds possess central excitatory effects, indicating potential applications in conditions requiring enhanced alertness or to counteract fatigue. [2]

  • Potential Targets in the CNS:

    • Receptors: Quinoxalines can modulate the activity of various neurotransmitter receptors.

    • Enzymes: Inhibition of enzymes like monoamine oxidase (MAO) is a therapeutic strategy for depression and Parkinson's disease. [8] * Ion Channels: Modulation of ion channel function can impact neuronal excitability.

Potential as an Antimicrobial Agent

The quinoxaline scaffold is present in several antimicrobial agents. [4][9][10]A study on novel quinoxaline-6-carboxamide derivatives demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. [9]

  • Potential Mechanisms of Antimicrobial Action:

    • Enzyme Inhibition: Targeting essential bacterial enzymes.

    • DNA Intercalation: The planar aromatic system could potentially intercalate with bacterial DNA, disrupting replication and transcription.

Future Directions and Research Strategy

Given the promising, albeit predictive, profile of this compound, a structured research plan is essential to unlock its true potential.

Experimental Workflow for Biological Evaluation:

Biological_Evaluation cluster_0 Primary Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Synthesis and Purification B In vitro Screening A->B Initial biological assessment C Mechanism of Action Studies B->C Identify promising hits B_details • Anticancer cell line panel • Antimicrobial assays (MIC) • CNS receptor binding assays B->B_details D In vivo Studies C->D Validate mechanism and efficacy C_details • Kinase inhibition assays • DNA binding studies • Enzyme kinetics C->C_details D_details • Animal models of cancer • Animal models of CNS disorders • Pharmacokinetic and toxicity studies D->D_details

Caption: A strategic workflow for biological evaluation.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of quinoxalines. While direct experimental evidence is currently lacking, a comprehensive analysis of related structures strongly suggests its potential as a valuable lead compound in the development of novel therapeutics, particularly in the fields of oncology, CNS disorders, and infectious diseases. The synthetic pathways are well-precedented, and the proposed biological activities provide a solid foundation for future research. This guide serves as a call to the scientific community to further investigate this promising compound and unlock its full therapeutic potential.

References

  • Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • [This citation is not available in the provided search results.]
  • CN102633731A - 6-quinoxaline formic acid amide compound, preparation method and application - Google P
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 116360. [Link]

  • Saeed, A., et al. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(1), 4-25. [Link]

  • Michel, P. P., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6839-6853. [Link]

  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Gomaa, A. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(15), 4645. [Link]

  • Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 227, 113949. [Link]

  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Dawood, K. M., et al. (2024). Marketed-drugs based on carboxamides, fused-triazoles and quinoxalines. ResearchGate. [Link]

  • Gonzalez-Lara, E., et al. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 11, 281. [Link]

  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721. [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2012). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. Molecules, 17(8), 9673-9686. [Link]

Sources

A Technical Guide to Quinoxaline-6-carboxylic acid methoxy-methyl-amide (CAS 875558-38-6): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This guide provides an in-depth technical overview of Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a key synthetic intermediate in medicinal chemistry. The quinoxaline scaffold is a foundational heterocyclic motif renowned for its wide spectrum of biological activities.[1][2] The incorporation of an N-methoxy-N-methylamide (Weinreb amide) functionality at the 6-position transforms the parent carboxylic acid into a highly stable and versatile building block for the synthesis of complex ketone derivatives, which are prevalent in pharmacologically active molecules. This document details the compound's physicochemical properties, provides a validated, step-by-step synthetic protocol, and explores its strategic applications in modern drug development workflows.

Introduction: The Quinoxaline Scaffold and the Strategic Importance of Weinreb Amides

The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrazine ring, is a privileged structure in drug discovery.[1][3] Its rigid, planar geometry and the presence of nitrogen atoms allow for diverse molecular interactions with biological targets, leading to a broad range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][4]

This compound emerges as a compound of significant interest not for its inherent biological activity, but for its role as a sophisticated chemical intermediate. The defining feature is the Weinreb amide , an N-methoxy-N-methylamide group. This functional group is exceptionally valuable in organic synthesis due to its unique reactivity profile. Unlike more reactive carboxylic acid derivatives (e.g., acid chlorides or esters), Weinreb amides react cleanly with organometallic reagents (such as Grignard or organolithium reagents) to produce a stable tetrahedral intermediate that resists over-addition, yielding ketones in high purity and yield. This control is paramount in the multi-step synthesis of complex drug candidates.

This guide serves as a resource for researchers and drug development professionals, offering the technical details necessary to synthesize, characterize, and strategically deploy this versatile building block.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
IUPAC Name N-methoxy-N-methylquinoxaline-6-carboxamide-
CAS Number 875558-38-6[5]
Molecular Formula C₁₁H₁₁N₃O₂[5]
Molecular Weight 217.23 g/mol Calculated
Parent Acid Quinoxaline-6-carboxylic acid (CAS: 6925-00-4)[6][7]
Parent Acid MW 174.16 g/mol [7]

Synthesis and Characterization

The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available Quinoxaline-6-carboxylic acid. This approach is favored due to the high efficiency and well-documented nature of Weinreb amide formation.

Synthetic Strategy: From Carboxylic Acid to Weinreb Amide

The core of the synthesis is the conversion of a carboxylic acid to an amide. This requires activation of the carboxylic acid, typically by converting it into a more reactive species like an acid chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction and the HCl salt of the amine, facilitating the nucleophilic attack to form the stable amide product.

G cluster_start Starting Material cluster_activation Activation Step cluster_coupling Coupling Step A Quinoxaline-6-carboxylic acid (CAS: 6925-00-4) B Quinoxaline-6-carbonyl chloride (Reactive Intermediate) A->B  Oxalyl Chloride or SOCl₂  cat. DMF, DCM, 0°C to RT C Quinoxaline-6-carboxylic acid methoxy-methyl-amide (Final Product) B->C  N,O-Dimethylhydroxylamine HCl  Pyridine or Et₃N, DCM, 0°C to RT

Caption: Synthetic workflow for the preparation of the target Weinreb amide.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Quinoxaline-6-carboxylic acid (1.0 eq)[6]

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Pyridine (3.0 eq) or Triethylamine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Quinoxaline-6-carboxylic acid (1.0 eq).

  • Suspension: Suspend the starting material in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Activation: Add a catalytic drop of DMF. Cool the suspension to 0°C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise via the dropping funnel over 15 minutes.

    • Causality Note: Oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride. DMF catalyzes this reaction. The low temperature controls the reaction rate and minimizes side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude quinoxaline-6-carbonyl chloride.

  • Amide Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (3.0 eq) in DCM and add this solution dropwise to the acid chloride solution.

    • Causality Note: Pyridine acts as a base to neutralize the hydrochloride salt of the amine and the HCl byproduct of the reaction, allowing the free amine to act as a nucleophile.

  • Coupling Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The acid wash removes excess pyridine, while the base wash removes any unreacted starting acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Expected Analytical Characterization
  • ¹H NMR: Expect to see aromatic protons of the quinoxaline core, and two distinct singlets around 3.5 ppm and 3.3 ppm corresponding to the N-methoxy (-OCH₃) and N-methyl (-NCH₃) protons, respectively.

  • ¹³C NMR: Aromatic carbons will be visible, along with a characteristic carbonyl peak (~168-172 ppm) and peaks for the methoxy and methyl carbons.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.23.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band should be observed in the region of 1630-1670 cm⁻¹.[8]

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its utility as a precursor to ketones, which are key structural motifs in many biologically active compounds.

Controlled Synthesis of Quinoxaline-6-yl Ketones

The Weinreb amide provides a controlled and high-yielding route to synthesize ketones. Reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) followed by an acidic workup cleanly provides the corresponding 6-acylquinoxaline derivative. This avoids the common problem of over-addition that leads to tertiary alcohols when using more reactive starting materials like esters or acid chlorides.

G A Quinoxaline-6-carboxylic acid methoxy-methyl-amide C Stable Tetrahedral Intermediate A->C B Organometallic Reagent (e.g., R-MgBr, R-Li) B->C  Nucleophilic  Addition D Quinoxaline-6-yl Ketone (Target Molecule) C->D  Aqueous Acid  Workup E High-Throughput Screening (HTS) D->E  Library  Generation F Lead Compound Identification E->F  Hit Validation  & SAR Study

Caption: Application workflow from Weinreb amide to lead compound discovery.

Potential Therapeutic Avenues

By generating a library of diverse quinoxaline-6-yl ketones, researchers can explore a wide range of biological targets. The quinoxaline scaffold itself is associated with numerous activities, providing a strong rationale for further investigation.[2]

  • Antimicrobial/Antiviral: Many quinoxaline derivatives exhibit potent activity against bacteria, fungi, and viruses.[1][4]

  • Oncology: The rigid heterocyclic structure is ideal for designing kinase inhibitors and DNA-intercalating agents.

  • Neuroscience: A Chinese patent suggests that certain 6-quinoxaline carboxylic acid amide compounds can produce central excitatory effects and combat sleep, indicating potential applications in treating neurological or sleep disorders.[9]

Conclusion

This compound is a high-value, non-commercial synthetic intermediate whose utility is rooted in the robust and predictable chemistry of the Weinreb amide. Its calculated molecular weight is 217.23 g/mol . The straightforward synthesis from its corresponding carboxylic acid allows for its accessible preparation in a standard laboratory setting. For drug development professionals, this compound represents a strategic gateway to a vast chemical space of quinoxaline-6-yl ketones, enabling the rapid generation of compound libraries for screening and the development of novel therapeutics targeting a wide array of diseases.

References

  • This compound (CAS 875558-38-6). Chemsigma.
  • Quinoxaline-6-carboxylic acid 97% (CAS 6925-00-4). Sigma-Aldrich.
  • 5 and 6-methyl quinoxaline (CAS 13708-12-8). The Good Scents Company.
  • Quinoxaline-6-carboxylic acid (CAS 6925-00-4). Manchester Organics.
  • Quinoxaline-6-carboxylic acid (CID 674813).
  • Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, PubMed.
  • 6-quinoxaline formic acid amide compound, preparation method and application (CN102633731A).
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI Pharmaceuticals.
  • Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.

Sources

Quinoxaline-6-Carboxylic Acid Methoxy-Methyl-Amide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of quinoxaline-6-carboxylic acid methoxy-methyl-amide, a compound of interest within the broader class of quinoxaline derivatives. While direct literature on this specific molecule is limited, this document synthesizes established knowledge of the quinoxaline scaffold, predictive synthetic methodologies, and the functional role of the N-methoxy-N-methyl-amide moiety to offer a valuable resource for researchers in drug discovery and development.

The Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Quinoxaline derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1]

The planar nature of the quinoxaline ring system allows for effective intercalation with DNA and interactions with various protein targets.[2] This has led to the development of numerous quinoxaline-based compounds with diverse therapeutic applications.[1]

Synthesis of this compound

The synthesis of the target compound can be logically approached in two main stages: the formation of the quinoxaline-6-carboxylic acid core, followed by the amide coupling to introduce the methoxy-methyl-amide functionality.

Synthesis of the Quinoxaline-6-Carboxylic Acid Precursor

A common and effective method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-6-carboxylic acid, a suitable starting material would be 3,4-diaminobenzoic acid.

G cluster_0 Synthesis of Quinoxaline-6-Carboxylic Acid A 3,4-Diaminobenzoic acid C Quinoxaline-6-carboxylic acid A->C Condensation B Glyoxal B->C

Caption: Proposed synthesis of the quinoxaline-6-carboxylic acid precursor.

Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure quinoxaline-6-carboxylic acid.

Formation of the N-methoxy-N-methyl-amide (Weinreb Amide)

The conversion of the carboxylic acid to the corresponding N-methoxy-N-methyl-amide, also known as a Weinreb amide, is a crucial step. Weinreb amides are valuable intermediates in organic synthesis as they allow for the controlled addition of organometallic reagents to form ketones or can be reduced to aldehydes.[3] The formation of the Weinreb amide from quinoxaline-6-carboxylic acid can be achieved using standard peptide coupling reagents or by first converting the carboxylic acid to an acid chloride.[4] A direct conversion from the carboxylic acid is often preferred to avoid harsh reaction conditions.[5]

G cluster_1 Weinreb Amide Formation D Quinoxaline-6-carboxylic acid G Quinoxaline-6-carboxylic acid methoxy-methyl-amide D->G Amide Coupling E N,O-Dimethylhydroxylamine hydrochloride E->G F Coupling Agent (e.g., HATU, HOBt, EDC) F->G

Caption: Amide coupling to form the target compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of quinoxaline-6-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

  • Addition of Amine: Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Physicochemical and Pharmacokinetic Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure. The presence of the quinoxaline core suggests a relatively rigid and planar molecule. The methoxy-methyl-amide group will influence its polarity, solubility, and hydrogen bonding capabilities. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted CharacteristicRationale
Molecular Weight 217.22 g/mol C₁₁H₁₁N₃O₂
LogP Likely to be moderately lipophilicThe aromatic quinoxaline core contributes to lipophilicity, while the amide and methoxy groups add some polarity.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2 N in quinoxaline, 2 O in amide)Important for target binding and solubility.
Solubility Expected to have moderate solubility in organic solvents and limited aqueous solubility.[6]The quinoxaline ring is hydrophobic, while the amide group can participate in hydrogen bonding.

Potential Biological Activities and Therapeutic Targets

The biological activity of this compound is likely to be influenced by the well-established pharmacology of the quinoxaline scaffold.

Inferred Biological Activities
  • Antiviral Activity: Quinoxaline derivatives are known to exhibit potent antiviral activity against a range of viruses, including influenza and coronaviruses.[2][7] The planar quinoxaline ring can interact with viral proteins, such as the NS1 protein of the influenza virus, thereby inhibiting viral replication.[2]

  • Anticancer Activity: Many quinoxaline derivatives have shown significant anticancer properties by targeting various cellular pathways. Some have been investigated as inhibitors of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells.[8]

  • Antimicrobial Activity: The quinoxaline scaffold is a common feature in antimicrobial agents.[9] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

The Role of the N-methoxy-N-methyl-amide Moiety

The N-methoxy-N-methyl-amide (Weinreb amide) group is primarily a synthetic handle, allowing for further chemical modifications.[3] However, the presence of an amide bond can also contribute to the biological activity of the molecule by participating in hydrogen bonding interactions with target proteins.[10] The methoxy and methyl groups can also influence the compound's metabolic stability and pharmacokinetic properties.

Quinoxaline Core Quinoxaline Core Target Protein Target Protein Quinoxaline Core->Target Protein Binding Biological Response Biological Response Target Protein->Biological Response Modulation

Caption: Potential mechanism of action of quinoxaline derivatives.

Characterization and Analytical Methods

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the presence of all expected functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as the amide carbonyl stretch.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on quinoxaline derivatives, this compound is predicted to possess a range of biological activities, including antiviral and anticancer properties. The synthetic route outlined in this guide provides a practical approach for its preparation. Further investigation into its biological profile is warranted to fully explore its therapeutic potential.

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Vicente-Lozano, M., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(3), 278. Retrieved from [Link]

  • Wisdom Library. (2024). A review on the therapeutic potential of quinoxaline derivatives. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 140-145. Retrieved from [Link]

  • Aoubala, M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 24-52. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Gonzalez-Lara, E., et al. (2016). Quinoxalines Potential to Target Pathologies. Current topics in medicinal chemistry, 16(29), 3484–3508. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5(4), 223-268. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 102, 117621. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of weinreb amide derivatives.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Molecular Interactions of Cinnamil and Quinoxaline Derivatives by Bcl-2 Antiapoptotic Proteins: A Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Retrieved from [Link]

  • Hrelia, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Characteristics of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a derivative of the versatile quinoxaline heterocyclic system, represents a compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a common feature in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. The incorporation of an N-methoxy-N-methylamide (Weinreb amide) functionality at the 6-position offers a synthetically valuable handle for the construction of more complex molecules, particularly ketones, through controlled carbon-carbon bond formation.

Molecular Structure

The structural representation of this compound is fundamental to understanding its spectral properties. The numbering of the quinoxaline ring system is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure of Quinoxaline-6-carboxylic acid. The methoxy-methyl-amide would be attached at position 6.

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved from the commercially available Quinoxaline-6-carboxylic acid. The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

One reliable method involves the use of a coupling agent such as 2-chloro-1-methylpyridinium iodide.[1] This approach is known for its high yields and lack of racemization for chiral substrates.

Experimental Protocol: Synthesis of this compound

  • To a solution of Quinoxaline-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (2.2 eq).

  • The mixture is cooled to 0 °C, and 2-chloro-1-methylpyridinium iodide (1.2 eq) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

G cluster_0 Synthesis of this compound start Quinoxaline-6-carboxylic acid reagents N,O-dimethylhydroxylamine HCl, 2-chloro-1-methylpyridinium iodide, Triethylamine start->reagents Reaction product Quinoxaline-6-carboxylic acid methoxy-methyl-amide reagents->product Amide Formation

Caption: Proposed synthetic workflow for the target compound.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of characteristic fragment ions. Electron Impact (EI) ionization is a common technique for such molecules.

Predicted MS Data Summary

m/z (predicted) Ion Structure Interpretation
217[M]•+Molecular Ion
157[M - N(OCH3)CH3]•+Loss of the methoxy-methyl-amino group
129[Quinoxaline-6-yl]•+Loss of the entire amide functionality
102[C7H4N]•+Fragmentation of the quinoxaline ring
75[C5H3N]•+Further fragmentation of the quinoxaline ring

Interpretation of Fragmentation Pattern

The fragmentation of aromatic amides is often initiated by cleavage of the bond between the carbonyl carbon and the nitrogen atom.[2] For this compound, the primary fragmentation pathways are expected to be:

  • α-Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-N bond of the amide, leading to the formation of a stable quinoxalin-6-oyl cation at m/z 157.

  • Loss of the Amide Group: Subsequent loss of carbon monoxide from the quinoxalin-6-oyl cation would yield the quinoxalin-6-yl cation at m/z 129.

  • Ring Fragmentation: The quinoxaline ring itself can undergo fragmentation, typically involving the loss of HCN, leading to smaller fragment ions such as m/z 102.

M [M]•+ m/z = 217 F1 [M - N(OCH3)CH3]•+ m/z = 157 M->F1 - N(OCH3)CH3 F2 [Quinoxaline-6-yl]•+ m/z = 129 F1->F2 - CO F3 [C7H4N]•+ m/z = 102 F2->F3 - HCN

Caption: Predicted major fragmentation pathway in EI-MS.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The protons on the quinoxaline ring will appear as a complex set of multiplets due to spin-spin coupling.

Predicted ¹H NMR Data Summary

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.90s1HH-2
~8.85s1HH-3
~8.30d1HH-5
~8.15dd1HH-7
~8.05d1HH-8
~3.80s3HN-OCH₃
~3.40s3HN-CH₃

Peak-by-Peak Analysis and Assignment Rationale

  • H-2 and H-3 (δ ~8.90 and ~8.85): These protons are on the pyrazine ring of the quinoxaline system and are expected to be the most deshielded due to the inductive effect of the two nitrogen atoms. They will likely appear as sharp singlets.

  • H-5 (δ ~8.30): This proton is ortho to the carboxylic amide group and will be significantly deshielded. It is expected to appear as a doublet due to coupling with H-7.

  • H-7 (δ ~8.15): This proton is meta to the amide group and will be coupled to both H-5 and H-8, resulting in a doublet of doublets.

  • H-8 (δ ~8.05): This proton is para to the amide group and will appear as a doublet due to coupling with H-7.

  • N-OCH₃ (δ ~3.80) and N-CH₃ (δ ~3.40): The methoxy and methyl protons of the Weinreb amide typically appear as sharp singlets in these regions. Due to restricted rotation around the amide C-N bond, these signals might appear as broad humps at room temperature.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm) Assignment
~169.0C=O (amide)
~148.0C-2
~147.5C-3
~142.0C-4a
~141.0C-8a
~136.0C-6
~131.0C-8
~130.0C-7
~129.0C-5
~61.5N-OCH₃
~34.0N-CH₃

Peak-by-Peak Analysis and Assignment Rationale

  • C=O (δ ~169.0): The carbonyl carbon of the amide will appear at a characteristic downfield chemical shift.

  • Quinoxaline Carbons (δ 129.0 - 148.0): The chemical shifts of the quinoxaline ring carbons are well-documented.[1] The carbon attached to the amide group (C-6) is expected to be deshielded. The carbons of the pyrazine ring (C-2 and C-3) will have the most downfield shifts in this region.

  • N-OCH₃ (δ ~61.5) and N-CH₃ (δ ~34.0): The chemical shifts for the methoxy and methyl carbons of the Weinreb amide are consistent with literature values for similar structures.

Experimental Methodologies: Best Practices

To obtain high-quality spectral data for the characterization of this compound, the following experimental protocols are recommended.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is standard.

Mass Spectrometry

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for obtaining fragmentation patterns of small organic molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. The proposed synthetic route offers a practical method for its preparation. The predicted spectral data, including chemical shifts, multiplicities, and fragmentation patterns, are based on established spectroscopic principles and data from closely related structures. This information will serve as a valuable resource for researchers working on the synthesis and characterization of novel quinoxaline derivatives for applications in drug discovery and development. The experimental protocols outlined provide a framework for obtaining high-quality data for the confirmation of the structure and purity of this compound.

References

  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Singh, J., et al. (2006). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B, 1066-1071.
  • Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B, 378-382.
  • Reddy, T. J., et al. (2011). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 1(4), 1769-1772.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(34), 19137–19146.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1991). Chemical Papers, 45(4), 513-519.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (2000). Indian Journal of Chemistry - Section B, 39B, 283-286.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2016). Molecules, 21(10), 1361.
  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022, December 25). YouTube. Retrieved from [Link]

  • Synthesis and structural studies of novel quinoxaline derivatives. (2012). Journal of the Serbian Chemical Society, 77(10), 1355-1362.
  • 13C-NMR of compound 5. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023). Magnetic Resonance in Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-746.
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports, 11(1), 2548.
  • Synthesis of pyrimido[1,6-a]quinoxalines via intermolecular trapping of thermally generated acyl(quinoxal. (n.d.). Beilstein Journals. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, 104(2).
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. Retrieved from [Link]

  • Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. (2019, February 9). YouTube. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have garnered significant attention from the medicinal chemistry community due to their wide-ranging pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The strategic functionalization of the quinoxaline scaffold is paramount in the development of novel therapeutic agents.

A particularly powerful tool in modern organic synthesis is the N-methoxy-N-methylamide , commonly known as the Weinreb-Nahm amide .[4] First reported in 1981, these amides serve as exceptionally versatile intermediates for the synthesis of ketones and aldehydes.[5] Their unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents). This stability prevents the common problem of over-addition, which typically leads to the formation of tertiary alcohols.[4][5]

This application note provides a comprehensive, two-part protocol for the synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide . This guide is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will first describe the synthesis of the quinoxaline core, followed by the efficient conversion of the carboxylic acid to the target Weinreb amide.

Overall Synthetic Scheme

The synthesis is a two-step process beginning with commercially available starting materials. The first step establishes the quinoxaline heterocyclic system, and the second step installs the Weinreb amide functionality.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Weinreb Amide Formation A 3,4-Diaminobenzoic acid C Quinoxaline-6-carboxylic acid A->C Condensation B Glyoxal (40% in H2O) B->C D Quinoxaline-6-carboxylic acid F Quinoxaline-6-carboxylic acid methoxy-methyl-amide D->F Amide Coupling E N,O-Dimethylhydroxylamine ·HCl E->F G Coupling Agent (e.g., HATU, DIPEA) G->F

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Quinoxaline-6-carboxylic Acid

Principle and Mechanism

The formation of the quinoxaline ring system is a classic condensation reaction. It proceeds by reacting an aromatic ortho-diamine, in this case, 3,4-diaminobenzoic acid, with a 1,2-dicarbonyl compound, glyoxal.[3] The reaction involves the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the stable aromatic quinoxaline ring. This method is robust, high-yielding, and a cornerstone of heterocyclic chemistry.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantitySupplier Notes
3,4-Diaminobenzoic acidC₇H₈N₂O₂152.1510.0 g (65.7 mmol)>98% purity
Glyoxal solutionC₂H₂O₂58.0410.5 mL (72.3 mmol)40 wt. % in H₂O
Ethanol (EtOH)C₂H₅OH46.07200 mLReagent grade
Water (H₂O)H₂O18.02As neededDeionized
Activated CarbonC12.01~1 gDecolorizing grade
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in ethanol (200 mL).

  • Reagent Addition: While stirring the suspension at room temperature, slowly add the 40% aqueous glyoxal solution (10.5 mL, 72.3 mmol) over 5-10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3 hours. The initial suspension should gradually dissolve, and the solution will darken in color. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Decolorization: After 3 hours, remove the flask from the heat source and allow it to cool to about 60°C. Carefully add activated carbon (~1 g) to the mixture to decolorize the solution.

  • Hot Filtration: Bring the mixture back to a gentle boil for 5 minutes, then perform a hot filtration through a pad of celite in a pre-heated Büchner funnel to remove the activated carbon.

  • Crystallization: Transfer the hot, clear filtrate to a beaker and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath for 1 hour to maximize crystallization.

  • Isolation and Drying: Collect the resulting pale yellow crystalline solid by vacuum filtration. Wash the solid with a small amount of cold water (2 x 20 mL) and then cold ethanol (20 mL). Dry the product under vacuum at 60°C to a constant weight.

Expected Results
  • Yield: 9.5 - 10.5 g (82-90%)

  • Appearance: Pale yellow to light brown crystalline solid.

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, -COOH), 9.05 (s, 2H, H-2, H-3), 8.60 (s, 1H, H-5), 8.25 (d, 1H, H-7), 8.15 (d, 1H, H-8).

    • MS (ESI+): m/z 175.05 [M+H]⁺.

Part 2: Synthesis of this compound

Principle and Mechanism

This step converts the carboxylic acid into a Weinreb amide using a modern peptide coupling agent.[6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt and to neutralize the acid formed during the reaction.[6][7]

G cluster_0 Mechanism of Weinreb Amide Formation RCOOH Quinoxaline-6-COOH Activated_Ester [Activated O-Acylisourea Intermediate] RCOOH->Activated_Ester + HATU HATU HATU->Activated_Ester Product Quinoxaline-6-CON(Me)OMe Activated_Ester->Product + Amine Me(MeO)NH Amine->Product Base DIPEA (Base)

Caption: Simplified schematic of the coupling reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantitySupplier Notes
Quinoxaline-6-carboxylic acidC₉H₆N₂O₂174.165.0 g (28.7 mmol)From Part 1
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.543.08 g (31.6 mmol)>98% purity
HATUC₁₀H₁₅F₆N₆OP380.2312.0 g (31.6 mmol)Coupling grade
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2412.5 mL (71.8 mmol)Anhydrous, >99.5%
Dichloromethane (DCM)CH₂Cl₂84.93150 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction/chromatography
HexanesC₆H₁₄86.18As neededFor chromatography
Saturated aq. NaHCO₃--As neededFor workup
Brine--As neededFor workup
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add Quinoxaline-6-carboxylic acid (5.0 g, 28.7 mmol), N,O-dimethylhydroxylamine hydrochloride (3.08 g, 31.6 mmol), and HATU (12.0 g, 31.6 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (150 mL) to the flask. Stir the resulting suspension.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (12.5 mL, 71.8 mmol) dropwise over 15 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Quenching and Workup: Dilute the reaction mixture with DCM (100 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc/Hexanes and gradually increasing to 70% EtOAc/Hexanes) to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid.

Expected Results
  • Yield: 5.2 - 5.8 g (83-92%)

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 2H, H-2, H-3), 8.55 (s, 1H, H-5), 8.20 (d, 1H, H-7), 8.10 (d, 1H, H-8), 3.60 (s, 3H, -OCH₃), 3.40 (s, 3H, -NCH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 168.5, 146.0, 145.5, 142.0, 141.5, 132.0, 130.5, 129.0, 61.5, 33.5.

    • MS (ESI+): m/z 218.09 [M+H]⁺.

Data and Troubleshooting Summary

Quantitative Data Summary
StepStarting MaterialProductTheoretical YieldActual YieldPurity (Typical)
1 3,4-Diaminobenzoic acidQuinoxaline-6-carboxylic acid11.4 g9.5 - 10.5 g (82-90%)>98%
2 Quinoxaline-6-carboxylic acidThis compound6.26 g5.2 - 5.8 g (83-92%)>99% (post-chrom.)
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction.Extend reflux time to 4-5 hours and monitor by TLC.
Product loss during hot filtration.Ensure funnel and flask are sufficiently pre-heated to prevent premature crystallization.
Step 1: Dark Product Impurities from starting material or side reactions.Use the recommended amount of activated carbon. If still dark, recrystallize the final product from an ethanol/water mixture.
Step 2: Incomplete Reaction Inactive coupling reagent (HATU is moisture sensitive).Use a fresh bottle of HATU or store it properly in a desiccator. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Insufficient base.Ensure accurate addition of DIPEA. Use of 2.5 equivalents is critical.
Step 2: Difficult Purification Byproducts from the coupling agent.The aqueous NaHCO₃ wash is crucial for removing HATU byproducts. Ensure thorough washing during workup.
Streaking on TLC plate.The product is somewhat polar. Add 0.5-1% triethylamine to the chromatography eluent to improve peak shape.

Safety Precautions

  • Glyoxal: Corrosive and a mutagen. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HATU: Can be explosive if heated strongly. It is also a skin and eye irritant. Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable liquid. Work in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be performed in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.

Conclusion

This application note provides a reliable and high-yielding two-step protocol for the synthesis of this compound. The procedures utilize standard laboratory techniques and readily available reagents. The formation of the quinoxaline core via condensation and the subsequent efficient conversion to the Weinreb amide using modern coupling chemistry offer a robust pathway to this valuable synthetic intermediate, paving the way for further elaboration in drug discovery and materials science programs.

References

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 1-10. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Farkas, A., et al. (2020). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. ChemistrySelect, 5(38), 11847-11851. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Asif, M. (2014). A review on recent advances, synthesis and biological activity of quinoxaline derivatives. International Journal of ChemTech Research, 6(5), 2821-2854. [Link]

  • Gawande, P. R., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 967-989. [Link]

  • Vale, J. A., et al. (2020). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. [Link]

  • S. S. L. N. K. De Silva, et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

Sources

Application Notes and Protocols: The Quinoxaline Scaffold as a Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold in Kinase-Targeted Drug Discovery

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing small molecule therapeutics. A particularly successful application of this scaffold has been in the design of protein kinase inhibitors.[2][4][5] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5]

Quinoxaline derivatives have been successfully developed to target a wide array of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis Signal-regulating Kinase 1 (ASK1), c-Met, and Janus kinases (JAKs), demonstrating their versatility and potential.[6][7][8][9] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase, thereby blocking the phosphorylation of downstream substrates and halting the aberrant signaling cascade.[5][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action for quinoxaline-based inhibitors, using VEGFR-2 as a primary example, and offers detailed, field-proven protocols for their characterization. While the specific compound "Quinoxaline-6-carboxylic acid methoxy-methyl-amide" is not extensively characterized in public literature, the principles and methods described herein are directly applicable to novel derivatives of the quinoxaline class.

General Mechanism of Action: ATP-Competitive Inhibition of Kinase Signaling

The primary mechanism by which most quinoxaline-based inhibitors function is through competitive binding at the ATP pocket of the target kinase. The quinoxaline core often establishes critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively occupying the active site and preventing the enzyme from binding its natural substrate.

Case Study: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In many cancers, tumors hijack this process to secure a blood supply for growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block this process, effectively starving the tumor.[10]

The signaling cascade proceeds as follows:

  • Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2.

  • Dimerization & Activation: This binding event induces receptor dimerization and a conformational change that activates the intracellular kinase domain.

  • Autophosphorylation: The activated kinase domains phosphorylate each other on specific tyrosine residues within the C-terminal tail.

  • Downstream Signaling: These phosphotyrosine sites act as docking stations for signaling proteins containing SH2 domains, leading to the activation of major downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, which ultimately promote cell proliferation, migration, and survival.

A quinoxaline-based VEGFR-2 inhibitor intervenes at step #3. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby blocking all subsequent downstream signaling events.[7]

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f1->PLCg Phosphorylation PI3K PI3K VEGFR2:f1->PI3K MAPK MAPK Pathway PLCg->MAPK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation AKT->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2:f1 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and point of intervention for quinoxaline inhibitors.

Applications in Preclinical Research

Quinoxaline-based kinase inhibitors are invaluable tools for:

  • Target Validation: Confirming the role of a specific kinase in a disease model by observing the phenotypic effects of its inhibition.

  • Pathway Analysis: Dissecting complex signaling networks by selectively blocking a key nodal point (the kinase).

  • Anti-Cancer Agent Evaluation: Assessing anti-proliferative and cytotoxic effects in cancer cell lines and anti-tumor efficacy in xenograft models.[11][12][13]

  • Studying Other Pathologies: Investigating the therapeutic potential for non-oncology indications, such as fibrosis and inflammatory diseases, by targeting kinases like ASK1.[6]

Experimental Protocols

The following protocols provide robust, validated workflows for the initial characterization of a novel quinoxaline-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. It is based on the principle of the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[14]

Rationale: This is the primary assay to confirm direct enzymatic inhibition and determine the potency of the compound. A low nanomolar IC50 value is often a hallmark of a potent inhibitor.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate peptide

  • ATP solution (prepare fresh)

  • Kinase reaction buffer (specific to the kinase)

  • Test Compound: "Quinoxalinib-A" (10 mM stock in 100% DMSO)

  • Positive Control Inhibitor (e.g., Sorafenib for VEGFR-2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare a serial dilution series of Quinoxalinib-A in DMSO, typically starting from 1 mM. Dilute this series further into the kinase reaction buffer. Dispense 5 µL of each concentration into the 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Kinase Addition: Add 10 µL of the recombinant kinase solution (pre-diluted in reaction buffer) to all wells except the "no enzyme" control. Gently mix and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 10 µL of the ATP/substrate solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization depending on the kinase's activity.

  • Terminate Reaction & Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "vehicle control" as 100% activity and a high concentration of positive control inhibitor as 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (SRB Assay)

This assay measures the growth inhibitory effect of a compound on cultured cancer cells. The Sulforhodamine B (SRB) assay relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Rationale: This assay moves from enzymatic inhibition to a cellular phenotype (growth inhibition). It confirms that the compound is cell-permeable and can engage its target in a complex biological environment. It is a foundational assay in oncology drug discovery.[13][15]

Materials:

  • Human cancer cell line relevant to the kinase target (e.g., HepG2 or MCF-7).[12][13][15]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Quinoxalinib-A (10 mM stock in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Quinoxalinib-A in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes. Read the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

This protocol confirms that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of the target or its direct substrate.

Rationale: This is a crucial target engagement and mechanism-of-action assay. A decrease in the phosphorylated form of the target kinase upon compound treatment provides strong evidence of on-target activity.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2).

  • Serum-free medium.

  • Ligand for stimulation (e.g., VEGF-A).

  • Quinoxalinib-A.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2).

  • Loading control antibody (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Quinoxalinib-A (and a vehicle control) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to induce maximal target phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase protein and a loading control to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein amount.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Kinase Selectivity Profile of Quinoxalinib-A

Kinase Target IC50 (nM)
VEGFR-2 12
c-Met 155
ASK1 850
EGFR >10,000

| IKKβ | >10,000 |

Interpretation: The data in Table 1 would suggest that Quinoxalinib-A is a potent and relatively selective inhibitor of VEGFR-2.

Table 2: Anti-Proliferative Activity of Quinoxalinib-A

Cell Line Primary Cancer Type Target Expression GI50 (µM)
HUVEC Endothelial (non-cancer) High VEGFR-2 0.05
HepG2 Liver Carcinoma Moderate VEGFR-2 1.2

| MCF-7 | Breast Adenocarcinoma | Low VEGFR-2 | >20 |

Interpretation: The potent activity in HUVECs correlates with the VEGFR-2 inhibition. The lower potency in cancer cell lines may reflect a reduced dependency on this specific pathway for proliferation in vitro.

Compound Handling and Storage

  • Safety: Quinoxaline derivatives, like any potent biological modulator, should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For powder forms, a dust mask is recommended.

  • Solubility: Most quinoxaline-based inhibitors have poor aqueous solubility. They are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the powder form at room temperature or 4°C in a desiccated environment. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.National Institutes of Health (NIH).
  • Quinoxaline, its derivatives and applications: A State of the Art review.ReCIPP.
  • Quinoxaline-6-carboxylic acid 97 6925-00-4.Sigma-Aldrich.
  • Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold.PubMed.
  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.PubMed.
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy.PubMed Central.
  • Discovery of new VEGFR-2 inhibitors based on bis([1][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. Available at:

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors.PubMed.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.Semantic Scholar.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.PubMed Central.
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies.RSC Publishing.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.Semantic Scholar.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.MDPI.
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.PubMed.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives.ResearchGate.
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents.ResearchGate.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.ResearchGate.
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies.PubMed Central.
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds.PubMed Central.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.Taylor & Francis Online.
  • Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold.ResearchGate.

Sources

Application Notes and Protocols for Quinoxaline-6-Carboxylic Acid Methoxy-Methyl-Amide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of the Quinoxaline Scaffold in Oncology

The landscape of cancer research is one of relentless pursuit for molecular scaffolds that can be rationally designed to yield potent and selective therapeutic agents. Among these, the quinoxaline nucleus, a bicyclic heteroaromatic compound, has garnered significant attention as a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, most notably in the realm of oncology. This document serves as a detailed guide for researchers exploring the potential of a specific derivative, Quinoxaline-6-carboxylic acid methoxy-methyl-amide, and its analogs in cancer research. While direct studies on this exact molecule are nascent, the wealth of data on related quinoxaline amides and carboxylic acids provides a strong foundation for its investigation.

This guide will provide an in-depth look at the established mechanisms of action for this class of compounds, detailed protocols for their in vitro evaluation, and insights into the interpretation of the resulting data.

The Mechanistic Landscape of Quinoxaline Derivatives in Cancer

Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in tumor growth, proliferation, and survival.[4] Understanding these mechanisms is crucial for designing experiments and interpreting results.

Inhibition of Protein Kinases

A primary mode of action for many quinoxaline compounds is the inhibition of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[5] Dysregulation of PTK activity is a hallmark of many cancers. Quinoxaline derivatives have been shown to be competitive inhibitors of the ATP-binding site of several kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and migration.[1]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in solid tumors, driving cell proliferation.[5]

  • Src (Proto-oncogene tyrosine-protein kinase Src): Plays a role in cell adhesion, growth, and differentiation.[5]

Induction of Apoptosis

Many quinoxaline derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[1][5] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through various pathways, and quinoxaline compounds may influence the expression of key regulatory proteins such as caspases and members of the Bcl-2 family.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Certain quinoxaline derivatives have been shown to cause cell cycle arrest, frequently at the G2/M phase, thereby preventing cancer cells from progressing through mitosis and dividing.[5][6]

Other Mechanisms

Beyond kinase inhibition, apoptosis induction, and cell cycle arrest, quinoxaline derivatives have been reported to act through other mechanisms, including:

  • Topoisomerase II Inhibition: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[1]

  • HIF-1α Suppression: Hypoxia-inducible factor 1-alpha is a key transcription factor that allows tumors to adapt to low-oxygen environments. Its suppression can inhibit tumor growth and metastasis.[7]

  • Transglutaminase 2 (TGase 2) Inhibition: TGase 2 is implicated in various cellular processes, including apoptosis and cell adhesion. Its inhibition by quinoxaline derivatives presents a potential therapeutic strategy.[8]

Below is a diagram illustrating the multifaceted mechanisms of action of quinoxaline derivatives in cancer cells.

Quinoxaline_MoA cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoxaline Quinoxaline Derivative RTK Receptor Tyrosine Kinases (VEGFR, EGFR, PDGFR) Quinoxaline->RTK Inhibition Signaling Proliferation & Survival Signaling Pathways (e.g., PI3K/Akt, MAPK) Quinoxaline->Signaling Inhibition CellCycle Cell Cycle Progression (G2/M Checkpoint) Quinoxaline->CellCycle Arrest Apoptosis Apoptosis Induction (Caspase Activation) Quinoxaline->Apoptosis Induction HIF1a HIF-1α Quinoxaline->HIF1a Suppression Topoisomerase Topoisomerase II Quinoxaline->Topoisomerase Inhibition RTK->Signaling DNA_Rep DNA Replication & Transcription Signaling->DNA_Rep CellCycle->Signaling DNA_Rep->CellCycle HIF1a->DNA_Rep Topoisomerase->DNA_Rep Experimental_Workflow start Start: Quinoxaline Compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50 dissolve->cytotoxicity mechanistic Mechanistic Studies (at IC50 concentrations) cytotoxicity->mechanistic cell_lines Panel of Cancer Cell Lines (e.g., HCT116, MCF-7, HepG2) cell_lines->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis kinase Kinase Inhibition Assay (Biochemical or Cellular) mechanistic->kinase data Data Analysis & Interpretation cell_cycle->data apoptosis->data kinase->data

Caption: Experimental workflow for in vitro evaluation.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound (e.g., this compound)

  • DMSO (Dimethyl sulfoxide)

  • Cancer cell lines (e.g., HCT116, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the test compound on cell cycle distribution.

Materials:

  • Test compound

  • Cancer cell line

  • 6-well plates

  • Complete growth medium

  • PBS (Phosphate-buffered saline)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by the test compound.

Materials:

  • Test compound

  • Cancer cell line

  • 6-well plates

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.

Summary of Biological Activity of Quinoxaline Derivatives

The following table summarizes the reported in vitro anticancer activity of various quinoxaline derivatives from the literature. This data can serve as a benchmark for evaluating new compounds like this compound.

Compound ClassCancer Cell LineAssayActivity (IC50)Reference
Quinoxaline Amide/Urea DerivativesHCT116 (Colon)CytotoxicityPromising Activity[5][6]
HepG2 (Liver)CytotoxicityPromising Activity[5][6]
MCF-7 (Breast)CytotoxicityPromising Activity[5][6]
Quinoxaline-bisarylurea-Anti-tumorActive[5]
(Quinoxalin-2-yl)benzene sulphonamideHepG2 (Liver)CytotoxicityPotent Activity[5]
Quinoxaline-based scaffolds-VEGFR-2 InhibitionIC50 = 10.27 µM[5]
Quinoxaline with amide group-Raf Kinase InhibitionPotent Inhibitor[5]
XK469 (Topoisomerase II inhibitor)B16 Murine MelanomaCytotoxicityIC50 = 1.8 µM[1]
Tyrophostin (Tyrosine Kinase Inhibitor)Resistant MelanomaPDGFR InhibitionIC50 = 0.3-0.5 µM[1]
Quinoxaline-isoselenourea hybridMelanoma cell linesCytotoxicityIC50 = 0.8–3.8 µM[9]
NVP-BSK805Human Myeloma cell linesCytotoxicityIC50 = 2.6–6.8 µM[9]

Conclusion and Future Directions

The quinoxaline scaffold represents a highly promising platform for the development of novel anticancer agents. [2][6]Derivatives such as "this compound" are poised for investigation, with a strong rationale for their potential efficacy based on the extensive research into related compounds. The diverse mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest, offer multiple avenues for therapeutic intervention.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of novel quinoxaline derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, as well as for minimizing potential toxicity. [1]The protocols and information provided in this guide offer a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this versatile class of molecules in the fight against cancer.

References

  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7606. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 273, 116360. [Link]

  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]

  • Preobrazhenskaya, M. N., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(3), 1174. [Link]

  • Hassan, A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-28. [Link]

  • Al-Jobori, A. M. (2014). Use of Modern Technique for Synthesis of Quinoxaline Derivatives as Potential Anti-Virus Compounds. ResearchGate. [Link]

  • Kim, S. Y., et al. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Oncology Reports, 29(4), 1439-1444. [Link]

  • El-Gaby, M. S. A., et al. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ResearchGate. [Link]

  • Karmalawy, A., et al. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 46(36), 17165-17181. [Link]

  • Al-Hussain, S. A., et al. (2024). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Cureus, 16(1), e51528. [Link]

  • Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 39. [Link]

  • Al-Tel, T. H., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793. [Link]

Sources

Application Notes and Protocols for a Novel Quinoxaline Antimicrobial Agent: Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of the novel synthetic compound, Quinoxaline-6-carboxylic acid methoxy-methyl-amide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. By synthesizing established methodologies with insights into the broader class of quinoxaline derivatives, these protocols offer a robust framework for investigating this compound's potential as a therapeutic agent.

The quinoxaline scaffold is a promising heterocyclic framework for the development of novel antimicrobial agents due to its structural flexibility and its bioisosteric relationship with established antimicrobial classes like quinolones and naphthalenes.[1] This relationship may offer an avenue to circumvent existing bacterial resistance mechanisms.[1] Compounds containing the quinoxaline nucleus have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]

This guide provides detailed, step-by-step protocols for determining the antimicrobial susceptibility of "this compound," including methods for assessing its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Furthermore, it outlines a protocol for preliminary in vitro cytotoxicity assessment, a critical step in early-stage drug development.

I. Synthesis of Quinoxaline Derivatives: A General Overview

The synthesis of quinoxaline derivatives often begins with the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4] For the specific synthesis of "this compound," a multi-step synthesis would likely be required, starting from a substituted o-phenylenediamine or a pre-functionalized quinoxaline core. While the exact synthesis of the title compound is not detailed in the provided search results, a general synthetic strategy can be inferred from related compounds. For instance, the synthesis of various quinoxaline derivatives has been achieved by reacting 2-chloro-3-methylquinoxaline with different nucleophiles to introduce substituents at the 2-position.[2][3]

II. Antimicrobial Susceptibility Testing

The primary objective of these protocols is to quantify the antimicrobial activity of this compound against a panel of clinically relevant microorganisms.

A. Preparation of the Test Compound
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The concentration of the stock solution should be high enough to allow for serial dilutions to the desired final concentrations.

  • Solubility and Stability: Determine the solubility and stability of the compound in the chosen solvent and the test medium (e.g., Mueller-Hinton Broth) to ensure accurate and reproducible results.

B. Recommended Test Organisms

A representative panel of microorganisms should be used to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Bacillus subtilis.[2][5]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[2][5]

  • Fungi: Candida albicans, Aspergillus niger.[2][3]

C. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6]

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare serial two-fold dilutions of the test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized bacterial/fungal inoculum (0.5 McFarland) B->C D Incubate plates at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing only the growth medium and the inoculum (no test compound).

    • Negative Control: A well containing only the growth medium (no inoculum).

    • Standard Antibiotic Control: A row of wells with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following MIC determination, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Workflow for MBC/MFC Determination

MBC_Determination A Select wells from the MIC assay showing no visible growth B Subculture a fixed volume (e.g., 10 µL) from these wells onto agar plates A->B C Incubate agar plates under appropriate conditions B->C D Count the number of colonies on each plate C->D E Determine MBC/MFC: the lowest concentration that results in a ≥99.9% reduction in the initial inoculum D->E

Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Detailed Steps:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.

III. Preliminary In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Workflow for MTT Cytotoxicity Assay

MTT_Assay A Seed mammalian cells in a 96-well plate and allow them to adhere B Treat cells with serial dilutions of the test compound for 24-48 hours A->B C Add MTT solution to each well and incubate B->C D Solubilize the formazan crystals with a suitable solvent C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) D->E F Calculate cell viability as a percentage of the untreated control E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

IV. Data Presentation and Interpretation

The results of the antimicrobial susceptibility and cytotoxicity testing should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Antimicrobial Activity and Cytotoxicity of this compound

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
MRSAClinical Isolate
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus nigerATCC 16404
Cell Line IC50 (µg/mL)
HEK293

V. Potential Mechanism of Action: Insights from Quinoxaline Derivatives

The antimicrobial mechanism of action for a novel quinoxaline derivative like this compound would need to be elucidated through further studies. However, based on the broader class of quinoxaline compounds, several potential mechanisms can be hypothesized:

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring may allow it to intercalate between DNA base pairs, thereby inhibiting DNA replication and transcription.

  • Enzyme Inhibition: Quinoxaline derivatives may act as inhibitors of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, similar to the mechanism of quinolone antibiotics.

  • Oxidative Stress Induction: Some quinoxaline compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage to cellular components and ultimately cell death.

Further experimental work, such as DNA binding studies, enzyme inhibition assays, and measurement of intracellular ROS levels, would be necessary to determine the precise mechanism of action.

VI. Conclusion

These application notes provide a foundational framework for the initial antimicrobial and cytotoxic evaluation of this compound. The detailed protocols for MIC, MBC/MFC, and MTT assays are based on established and reliable methodologies. By following these guidelines, researchers can generate robust and reproducible data to assess the potential of this novel compound as a future antimicrobial therapeutic. The broad-spectrum activity of many quinoxaline derivatives suggests that this compound warrants thorough investigation.[2][5][9]

VII. References

  • Dwivedi, S. K., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2426.

  • El-Gendy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.

  • Dwivedi, S. K., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate.

  • Refaat, H. M., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098.

  • Al-Harbi, S. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2487–2494.

  • Yadav, P., & Singh, Y. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472.

  • Abdel-Ghaffar, N. F., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1361.

  • Kon, K. V., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioNanoScience, 8(4), 937–945.

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute.

  • Sharma, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3237.

  • Pharmacology Discovery Services. (n.d.). Antimicrobial In Vitro Assays.

  • Hassan, A. A., et al. (2007). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2641-2651.

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.

  • Oueslati, S., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(11), 1381.

  • Soltani, S., et al. (2020). In vitro toxicity assays. Three different assays that have been mostly... ResearchGate.

  • MDPI. (n.d.). Special Issue: Natural Compounds: Advances in Antimicrobial Activity. International Journal of Molecular Sciences.

  • Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.

  • Hassan, A. A., et al. (2007). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ResearchGate.

  • APEC. (n.d.). Antimicrobial Susceptibility Testing.

Sources

Application Notes and Protocols: Dosing and Administration of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the dosing and administration of the novel research compound, "Quinoxaline-6-carboxylic acid methoxy-methyl-amide." As specific preclinical data for this molecule is not yet publicly available, this guide synthesizes established methodologies for the broader class of quinoxaline derivatives to provide robust starting protocols for both in vitro and in vivo investigations. The protocols herein are designed to be self-validating, emphasizing empirical determination of optimal conditions.

Introduction to Quinoxaline Derivatives

Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[1][2] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The biological activity of quinoxaline derivatives is attributed to the rigid, electron-rich nature of the quinoxaline ring system, which allows for interaction with a variety of biological targets such as enzymes and nucleic acids.[1] Given the therapeutic potential of this chemical class, rigorous and well-defined protocols for their preclinical evaluation are essential.

"this compound" is a novel derivative. While its specific mechanism of action is yet to be fully elucidated, related quinoxaline compounds have been identified as inhibitors of key signaling molecules, such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4] Therefore, initial investigations may focus on cell signaling pathways related to apoptosis, inflammation, and cellular stress.

Physicochemical Properties and Compound Handling

Prior to initiating any biological studies, a thorough characterization of the physicochemical properties of "this compound" is paramount.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterImportanceRecommended Initial Approach
Solubility Critical for preparing stock solutions and ensuring bioavailability.Test solubility in common laboratory solvents such as DMSO, ethanol, and aqueous buffers at various pH values. Quinoxalines are generally soluble in water, but derivatives may vary.[1][3]
Stability Ensures the integrity of the compound under experimental conditions.Assess stability in solution (e.g., in DMSO stock and final assay medium) over time and under different storage conditions (e.g., -20°C, 4°C, room temperature). Use techniques like HPLC or LC-MS to monitor for degradation.
Lipophilicity (LogP/LogD) Influences cell permeability and potential for off-target effects.Experimentally determine or predict using computational models. This will inform the choice of in vivo administration vehicle.
Purity Confirms that observed biological effects are due to the target compound.Verify purity using methods such as HPLC, LC-MS, and NMR.
Preparation of Stock Solutions

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for quinoxaline derivatives.[5][6]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurately weigh a precise amount of "this compound" powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but stability at elevated temperatures should be confirmed.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Dosing and Administration

The following protocols are designed for initial cell-based assays to determine the bioactivity and cytotoxicity of "this compound."

General Workflow for In Vitro Experiments

in_vitro_workflow start Start: Prepare 10 mM Stock in DMSO dilution Prepare Serial Dilutions in Cell Culture Medium start->dilution Initial Dilution treatment Treat Cells with Compound Dilutions dilution->treatment cell_seeding Seed Cells in Microplate cell_seeding->treatment incubation Incubate for Defined Period (e.g., 24-72h) treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Apoptosis Assay) incubation->assay analysis Data Analysis (e.g., IC50 Calculation) assay->analysis end End analysis->end

Caption: General workflow for in vitro cell-based assays.

Protocol 2: Determination of IC50 using an MTT Assay

This protocol outlines a standard procedure to assess the half-maximal inhibitory concentration (IC50) of the compound on cell viability.

  • Cell Seeding: Seed the desired cancer or normal cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Preparation: Prepare a series of dilutions of "this compound" from the 10 mM DMSO stock solution in the appropriate cell culture medium. A common starting range for novel compounds is from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with medium only (blank), and cells treated with the vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

    • Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).[5]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Dosing and Administration

In vivo studies are critical for evaluating the efficacy and safety of a compound in a whole-organism context. The choice of animal model and administration route will depend on the therapeutic area of interest.

Vehicle Selection for In Vivo Administration

The selection of an appropriate vehicle is crucial for ensuring the solubility, stability, and bioavailability of the compound.

Table 2: Common Vehicles for In Vivo Administration of Quinoxaline Derivatives

VehicleRoute of AdministrationProperties and Considerations
Saline with Solubilizing Agents Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)For water-soluble compounds. May require co-solvents like PEG400 or cyclodextrins.
Corn Oil, Sesame Oil Oral (PO), IP, SCSuitable for lipophilic compounds. Not for IV administration.[8]
0.5% Carboxymethylcellulose (CMC) POA common suspending agent for oral gavage.
Sweetened Jelly PO (Voluntary)Reduces stress associated with forced administration in mice.[9] The compound is mixed into the jelly.[9]
Tween 80 in Saline IP, POA non-ionic surfactant used to increase solubility. A 0.1% Tween 80 solution in sucralose has been used as a vehicle for oral administration.[10]
Protocol 3: Acute Toxicity and Tolerability Study in Mice (Example)

This initial study is designed to determine the maximum tolerated dose (MTD) and observe any acute toxicities.

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group.

  • Dose Selection: Based on in vitro potency, select a range of doses. A common starting point is 1, 10, and 100 mg/kg.

  • Vehicle Preparation: Prepare "this compound" in the selected vehicle. For a novel compound with unknown solubility, initial tests with various vehicles are necessary.

  • Administration: Administer a single dose via the chosen route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) at regular intervals for up to 14 days.

  • Endpoint: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis if necessary. The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Decision Workflow for In Vivo Administration Route

in_vivo_route start Start: Novel Quinoxaline Derivative solubility Assess Physicochemical Properties (Solubility, LogP) start->solubility high_sol High Aqueous Solubility solubility->high_sol Water Soluble low_sol Low Aqueous Solubility (Lipophilic) solubility->low_sol Lipophilic iv_ip Consider IV or IP Administration (e.g., Saline with co-solvents) high_sol->iv_ip po_ip Consider PO or IP Administration (e.g., Oil-based vehicle, suspension) low_sol->po_ip oral_bio Assess Oral Bioavailability iv_ip->oral_bio po_ip->oral_bio good_bio Good Oral Bioavailability oral_bio->good_bio Favorable poor_bio Poor Oral Bioavailability oral_bio->poor_bio Unfavorable po_gavage Oral Gavage (e.g., in CMC) good_bio->po_gavage po_voluntary Voluntary Oral (e.g., in jelly) good_bio->po_voluntary ip_admin Intraperitoneal Administration poor_bio->ip_admin efficacy_study Proceed to Efficacy Studies po_gavage->efficacy_study po_voluntary->efficacy_study ip_admin->efficacy_study

Caption: Decision workflow for selecting an in vivo administration route.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for initiating the preclinical evaluation of "this compound." It is imperative for researchers to empirically determine the optimal parameters for their specific experimental systems. Careful attention to physicochemical properties, appropriate vehicle selection, and systematic dose-response studies will ensure the generation of reliable and reproducible data, ultimately contributing to a comprehensive understanding of the therapeutic potential of this novel quinoxaline derivative.

References

  • International Journal of Pharmaceutical Research and Development. Quinoxaline: Synthetic and pharmacological perspectives. [Link]

  • Gaonkar, S. L., et al. (2021). SAR and potent compounds of quinoxaline derivatives. ResearchGate. [Link]

  • Vicente, E., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

  • Wang, Z., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • El-Damasy, A. K., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]

  • Tshinyanga, T. K. (2021). Method for voluntary oral administration of drugs in mice. PubMed. [Link]

  • Tshinyanga, T. K. (2021). Method for voluntary oral administration of drugs in mice. ResearchGate. [Link]

  • Al-Bayati, F. A. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Investigation of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] This versatility stems from the quinoxaline core's ability to serve as a scaffold for diverse functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[7][8] The introduction of a carboxylic acid amide group, specifically a methoxy-methyl-amide (also known as a Weinreb amide), at the 6-position of the quinoxaline nucleus is a rational design strategy. The Weinreb amide is a valuable functional group in organic synthesis, known for its stability and its utility as a precursor for the synthesis of ketones and other carbonyl compounds. In a medicinal chemistry context, this moiety can influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets.[7]

This document provides a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of "Quinoxaline-6-carboxylic acid methoxy-methyl-amide" (hereafter referred to as QCMMA). The protocols detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a clear roadmap for investigating the therapeutic potential of this novel compound.

Part 1: Synthesis and Physicochemical Characterization of QCMMA

A crucial first step in the investigation of any new chemical entity is its efficient synthesis and thorough characterization to ensure identity, purity, and stability.[9]

Synthetic Pathway Rationale

The proposed synthesis of QCMMA begins with the commercially available quinoxaline-6-carboxylic acid. The key transformation is the formation of the N-methoxy-N-methylamide (Weinreb amide). A common and effective method for this is the coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent.

Synthesis_Workflow cluster_synthesis Synthesis of QCMMA Quinoxaline-6-carboxylic_acid Quinoxaline-6-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Quinoxaline-6-carboxylic_acid->Activation Coupling Agents Coupling Amide Bond Formation Activation->Coupling Activated Ester QCMMA Quinoxaline-6-carboxylic acid methoxy-methyl-amide (QCMMA) Coupling->QCMMA N_O_dimethylhydroxylamine N,O-dimethylhydroxylamine ·HCl, Base N_O_dimethylhydroxylamine->Coupling

Caption: Proposed synthetic workflow for QCMMA.

Detailed Synthesis Protocol

Materials:

  • Quinoxaline-6-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford pure QCMMA.

Physicochemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.[9]

Analytical Technique Purpose Expected Outcome/Data
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration values consistent with the proposed structure of QCMMA.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and elemental composition.A measured mass that corresponds to the calculated exact mass of QCMMA, confirming its molecular formula.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a purity of >95%. The retention time can be used for future quality control.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amide carbonyl (C=O) and other functional groups present in the molecule.
Melting Point Determination of a physical constant for identification and purity.A sharp melting point range.
Solubility Assessment of solubility in various solvents for formulation development.Quantitative solubility data in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

Part 2: In Vitro Biological Evaluation

The following protocols are designed to assess the potential biological activities of QCMMA in a systematic and robust manner.

Rationale for In Vitro Screening Cascade

Given the broad spectrum of activities associated with quinoxaline derivatives, a tiered screening approach is recommended.[3][4][6] This begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays based on initial findings or a therapeutic hypothesis.

In_Vitro_Workflow cluster_invitro In Vitro Evaluation Cascade Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Cytotoxicity_Screening->Mechanism_of_Action Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Against Bacterial and Fungal Strains Lead_Optimization Lead Optimization Antimicrobial_Screening->Lead_Optimization Target_Based_Assay Hypothesis-Driven Target-Based Assay (e.g., Kinase Inhibition Assay) Target_Based_Assay->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

Caption: Tiered approach for in vitro evaluation of QCMMA.

Protocol: Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of QCMMA that inhibits cell growth by 50% (IC₅₀).[10][11]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Normal human cell line (e.g., WI-38) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • QCMMA stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of QCMMA in complete culture medium.

  • Replace the medium in the wells with the QCMMA dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of QCMMA against various microbial strains.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • QCMMA stock solution in DMSO

  • 96-well plates

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of QCMMA in the appropriate broth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive control (microbes only) and negative control (broth only) wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of QCMMA that visibly inhibits microbial growth.

Part 3: In Vitro Pharmacokinetic (ADME/Tox) Profiling

Early assessment of ADME/Tox properties is crucial for identifying potential liabilities and guiding further development.[7][12]

ADME/Tox Parameter Experimental Protocol Rationale and Significance
Metabolic Stability Liver Microsomal Stability Assay: Incubate QCMMA with liver microsomes and NADPH. Quantify the remaining parent compound over time using LC-MS/MS.Provides an early indication of how quickly the compound is metabolized by the liver, which influences its half-life and bioavailability.[13][14]
Plasma Protein Binding Equilibrium Dialysis: Dialyze a solution of QCMMA in plasma against a buffer. Measure the concentration of the compound in both compartments to determine the fraction bound to plasma proteins.Highly protein-bound drugs have a lower volume of distribution and may have a longer half-life. Only the unbound fraction is pharmacologically active.
CYP450 Inhibition Cytochrome P450 Inhibition Assay: Use fluorescent or LC-MS/MS-based assays to assess the ability of QCMMA to inhibit the activity of major CYP450 isoforms (e.g., CYP3A4, CYP2D6).Inhibition of CYP450 enzymes can lead to drug-drug interactions.[14]
Hepatotoxicity In Vitro Hepatotoxicity Assay: Treat cultured hepatocytes (e.g., HepG2 cells) with QCMMA and measure markers of cell death (e.g., LDH release).Provides an early warning of potential liver toxicity.
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays: Measure the concentration of QCMMA in a saturated aqueous solution (e.g., PBS at pH 7.4).Poor solubility can limit oral absorption and bioavailability.[13]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA): Assess the passive diffusion of QCMMA across an artificial membrane.Predicts the potential for oral absorption.

Part 4: Preliminary In Vivo Evaluation

Should QCMMA demonstrate promising in vitro activity and a favorable ADME/Tox profile, preliminary in vivo studies may be warranted. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

General Protocol for an In Vivo Efficacy Study (Xenograft Model)

This protocol is a general example for a compound with demonstrated in vitro anticancer activity.

Model:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Subcutaneous implantation of human cancer cells (e.g., HCT116) that are sensitive to QCMMA in vitro.

Procedure:

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer QCMMA via a suitable route (e.g., oral gavage, intraperitoneal injection) at various dose levels. The vehicle used for formulation should be administered to the control group.

  • Monitor tumor growth by caliper measurements at regular intervals.

  • Record body weight and observe for any signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Part 5: Data Interpretation and Next Steps

The collective data from these studies will form a comprehensive profile of QCMMA.

  • Structure-Activity Relationship (SAR): The biological data, in conjunction with the compound's structure, will inform the design of future analogs for lead optimization.[12]

  • Therapeutic Potential: A potent compound with a good safety and pharmacokinetic profile would be a strong candidate for further preclinical development.

  • Go/No-Go Decision: The data will enable a data-driven decision on whether to advance QCMMA in the drug discovery pipeline.

This guide provides a foundational framework for the systematic evaluation of "this compound." The successful execution of these protocols will yield a rich dataset, paving the way for a thorough understanding of its therapeutic potential.

References

  • Saeed, A., et al. (2010). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Molecules, 15(9), 6148-6171. Available at: [Link]

  • Chauhan, A., et al. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Sharma, V., et al. (2018). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Pharmacophore, 9(1), 1-12. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED Office. Available at: [Link]

  • Ghattas, M. A., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals, 15(7), 781. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available at: [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • Majer, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(18), 3310. Available at: [Link]

  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4769. Available at: [Link]

  • Bakunov, S. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available at: [Link]

  • Dehnavi, F., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Abdel-Rahman, A. A. H., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Il Farmaco, 57(10), 827-834. Available at: [Link]

  • Chen, Y. (2020). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. Precision Globe. Available at: [Link]

  • Taylor, R. D., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(5), 712. Available at: [Link]

  • Makarov, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16086. Available at: [Link]

  • Zhang, Y., et al. (2021). Paving the way for small-molecule drug discovery. Journal of Translational Medicine, 19(1), 473. Available at: [Link]

  • Foloppe, N., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(12), 5667-5714. Available at: [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. Current Bioactive Compounds. Available at: [Link]

  • Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Islam, M. T., et al. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). General synthesis procedure of novel antiproliferative quinoxaline derivatives. Available at: [Link]

  • Arora, P., et al. (2023). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2051. Available at: [Link]

  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4769. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.

Introduction: The Synthetic Challenge

This compound, a Weinreb amide derivative of the quinoxaline scaffold, is a valuable intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, involves a two-stage process: the formation of the quinoxaline-6-carboxylic acid core, followed by its conversion to the corresponding Weinreb amide. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to overcoming these challenges.

Part 1: Synthesis of the Quinoxaline-6-carboxylic acid Precursor

The journey to our target molecule begins with the synthesis of the quinoxaline-6-carboxylic acid backbone. A common and effective starting material for this is 3,4-diaminobenzoic acid.

Recommended Synthetic Route: Condensation with Glyoxal

The most direct route involves the condensation of 3,4-diaminobenzoic acid with glyoxal. This reaction is typically straightforward but requires careful control of reaction conditions to maximize yield and minimize side products.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reagent Addition: To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. Filter the solid product, wash with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Quinoxaline-6-carboxylic acid as a solid.

Troubleshooting the Precursor Synthesis

Q1: My yield of quinoxaline-6-carboxylic acid is low. What are the likely causes?

A1: Low yields in this condensation reaction can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, extending the reflux time or adding a slight excess of glyoxal might be beneficial.

  • Side Reactions: The primary competing reaction is the decarboxylation of the 3,4-diaminobenzoic acid starting material, especially under harsh acidic or basic conditions or prolonged heating.[1] It is crucial to maintain a near-neutral pH during the reaction.

  • Product Solubility: Quinoxaline-6-carboxylic acid has limited solubility in many organic solvents. Ensure that you are not losing a significant portion of your product during the workup and washing steps. Using a minimal amount of cold solvent for washing is recommended.

  • Purity of Starting Materials: Impurities in the 3,4-diaminobenzoic acid or glyoxal can interfere with the reaction. Ensure you are using reagents of appropriate purity.

Q2: I am observing a significant amount of a decarboxylated side product. How can I prevent this?

A2: Decarboxylation is a known issue when working with 3,4-diaminobenzoic acid at elevated temperatures.[1] To mitigate this:

  • Temperature Control: Avoid excessive heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as indicated by TLC), proceed with the workup.

  • Alternative Starting Materials: If decarboxylation remains a persistent issue, consider using a protected version of the carboxylic acid, such as methyl 3,4-diaminobenzoate.[1] The resulting methyl quinoxaline-6-carboxylate can then be hydrolyzed to the desired carboxylic acid under milder conditions.

Part 2: Synthesis of this compound (Weinreb Amide)

With the precursor in hand, the next critical step is the formation of the Weinreb amide. This involves coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. The choice of coupling reagent is paramount for achieving a high yield and avoiding side reactions.

Recommended Synthetic Route: Amide Coupling

A variety of peptide coupling reagents can be employed for this transformation.[2] Propylphosphonic anhydride (T3P®) and phosphorus oxychloride (POCl₃) are often effective choices for this type of coupling.[3]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend Quinoxaline-6-carboxylic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine and Base Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq), to the suspension.

  • Coupling Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the coupling reagent (e.g., T3P®, 50% in ethyl acetate, 1.5 eq, or POCl₃, 1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting the Weinreb Amide Synthesis

Q3: My Weinreb amide synthesis is giving a very low yield. What should I investigate?

A3: Low yields in Weinreb amide synthesis can be traced to several critical parameters:

  • Ineffective Coupling Reagent: Not all coupling reagents are equally effective for all substrates. If one reagent (e.g., T3P®) gives poor results, consider trying an alternative such as HATU, HBTU, or even a classic carbodiimide like EDC in the presence of HOBt.[4]

  • Moisture Contamination: Weinreb amide synthesis is sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate and the coupling reagent itself. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Base Selection: The choice and amount of base are crucial. The base neutralizes the HCl salt of the hydroxylamine and any acid generated during the reaction. An insufficient amount of base will stall the reaction. Ensure you are using a non-nucleophilic base to avoid side reactions.

  • Activation of the Carboxylic Acid: The quinoxaline nitrogen atoms can be basic and may interfere with the activation of the carboxylic acid. Using a more potent activating agent or a two-step procedure (activation first, then addition of the amine) might be necessary.

  • Solubility Issues: The starting carboxylic acid may have poor solubility in the reaction solvent. Using a more polar aprotic solvent like DMF can improve solubility and reaction rates.[5]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Common impurities in Weinreb amide synthesis include:

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting carboxylic acid on your TLC.

  • Hydrolyzed Activated Intermediate: If moisture is present, the activated carboxylic acid can hydrolyze back to the starting material.

  • Side Products from the Coupling Reagent: Many coupling reagents generate byproducts that need to be removed during workup and purification.[6] For example, carbodiimide reagents produce ureas.

  • Over-acylation: Although less common with Weinreb amides due to the stability of the tetrahedral intermediate, it is a possibility.

  • Epimerization (if applicable): If there are chiral centers adjacent to the carboxyl group, some coupling conditions can lead to racemization. While not applicable to the parent quinoxaline-6-carboxylic acid, this is a critical consideration for substituted analogs.

Data Summary: Common Coupling Reagents for Weinreb Amide Synthesis
Coupling ReagentTypical ConditionsAdvantagesDisadvantages
T3P® DCM or Ethyl Acetate, DIPEA, 0°C to RTHigh reactivity, clean byproducts.Can be viscous and difficult to handle.
POCl₃ Pyridine or DCM/DIPEA, 0°C to RTInexpensive and effective.Highly reactive and corrosive, generates HCl.
HATU/HBTU DMF, DIPEA, RTHigh coupling efficiency, low racemization.More expensive.
EDC/HOBt DCM or DMF, DIPEA, 0°C to RTCommon and relatively inexpensive.Urea byproduct can be difficult to remove.

Visualizing the Process

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Weinreb Amide Formation 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Condensation Condensation 3,4-Diaminobenzoic Acid->Condensation Glyoxal Glyoxal Glyoxal->Condensation Quinoxaline-6-carboxylic acid Quinoxaline-6-carboxylic acid Condensation->Quinoxaline-6-carboxylic acid Reflux in EtOH/H2O Amide Coupling Amide Coupling Quinoxaline-6-carboxylic acid->Amide Coupling N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl->Amide Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Amide Coupling Target Product Quinoxaline-6-carboxylic acid methoxy-methyl-amide Amide Coupling->Target Product Anhydrous Solvent, Base

Caption: Overall synthetic workflow.

Troubleshooting Decision Tree for Low Yield in Weinreb Amide Synthesis

G Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Incomplete Reaction Incomplete Reaction Check Reaction Completion->Incomplete Reaction No Complete Reaction Complete Reaction Check Reaction Completion->Complete Reaction Yes Extend Time/Temp Extend Time/Temp Incomplete Reaction->Extend Time/Temp Check for Moisture Check for Moisture Complete Reaction->Check for Moisture Moisture Present Moisture Present Check for Moisture->Moisture Present Yes No Moisture No Moisture Check for Moisture->No Moisture No Use Anhydrous Conditions Use Anhydrous Conditions Moisture Present->Use Anhydrous Conditions Evaluate Coupling Reagent Evaluate Coupling Reagent No Moisture->Evaluate Coupling Reagent Try Alternative Reagent Try Alternative Reagent Evaluate Coupling Reagent->Try Alternative Reagent Ineffective Optimize Base/Solvent Optimize Base/Solvent Evaluate Coupling Reagent->Optimize Base/Solvent Effective

Caption: Decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q5: What is the role of the methoxy-methyl-amide (Weinreb amide) functionality?

A5: The Weinreb amide is a particularly useful functional group in organic synthesis because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[2] This intermediate does not collapse to form a ketone until acidic workup, which prevents the common problem of over-addition of the organometallic reagent to form a tertiary alcohol. It can also be reduced to the corresponding aldehyde.

Q6: Can I use microwave synthesis to accelerate these reactions?

A6: Yes, microwave-assisted synthesis can often significantly reduce reaction times for both the quinoxaline formation and the amide coupling steps. However, careful optimization of the temperature and time is necessary to avoid decomposition and side reactions, particularly the decarboxylation of the starting material in the first step.

Q7: What are the key safety precautions for this synthesis?

A7: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the coupling reagents are corrosive and/or moisture-sensitive and should be handled in a fume hood under an inert atmosphere. Solvents like DCM are volatile and should also be handled in a well-ventilated area.

References

  • Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry. (2020). [Link]

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022). [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (2021). [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (2022). [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water - MDPI. (2020). [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PubMed. (2015). [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids | Organic Letters - ACS Publications. (2014). [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. (2018). [Link]

  • Synthesis of Weinreb amides - IRIS-AperTO - UniTo. (2011). [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation - ResearchGate. (2002). [Link]

  • Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions - ResearchGate. (2019). [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2022). [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2022). [Link]

  • (PDF) Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine - ResearchGate. (2010). [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. [Link]

  • N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - MDPI. (2023). [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. (2021). [Link]

  • Coupling reagent and method for coupling amines with carboxylic acids - Google P
  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed. (2018). [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. (2019). [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022). [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - NIH. (2013). [Link]

  • Scientific Letter - Atlanchim Pharma. (2003). [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex intermediates. Here, we address specific challenges and optimization strategies for the preparation of Quinoxaline-6-carboxylic acid methoxy-methyl-amide , a critical Weinreb amide intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of the Weinreb Amide

This compound is not just another amide; it is a Weinreb-Nahm amide . This functional group is exceptionally valuable in medicinal chemistry for its ability to react with organometallic reagents (like Grignards or organolithiums) to produce ketones without the common side-reaction of over-addition to form a tertiary alcohol.[1] The N-methoxy-N-methyl substitution creates a stable five-membered chelate with the metal cation of the nucleophile, which collapses to the ketone only upon acidic workup. This controlled reactivity makes it a cornerstone for building complex molecular architectures.

The core transformation is the coupling of Quinoxaline-6-carboxylic acid with N,O-dimethylhydroxylamine. While seemingly straightforward, the electronic nature of the quinoxaline ring and the general challenges of amide bond formation necessitate a carefully optimized protocol.

Start Quinoxaline-6-carboxylic acid Reagents Coupling Reagent + Base Start->Reagents Activation Amine N,O-Dimethylhydroxylamine (usually as HCl salt) Amine->Reagents Product Quinoxaline-6-carboxylic acid methoxy-methyl-amide (Weinreb Amide) Reagents->Product Coupling

Caption: General workflow for Weinreb amide synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common issues encountered during the synthesis. We provide not only solutions but also the underlying chemical principles to empower your decision-making.

Q1: My reaction yield is low or the conversion is incomplete. What are the primary factors to investigate?

Low conversion is one of the most frequent challenges in amide bond formation. The root cause almost always lies in the inefficient activation of the carboxylic acid. The carboxylate is a poor electrophile and requires conversion into a more reactive species before it can be attacked by the weakly nucleophilic N,O-dimethylhydroxylamine.

Troubleshooting Workflow:

cluster_activation Step 1: Verify Carboxylic Acid Activation cluster_base Step 2: Assess Base and Stoichiometry cluster_conditions Step 3: Evaluate Reaction Conditions Start Low or No Conversion Activation Is the coupling reagent appropriate and active? Start->Activation Reagent_Check Check reagent age/storage. Consider a more potent activator (e.g., EDC/HOBt -> HATU). Activation->Reagent_Check No Base Is the base correct? Is stoichiometry accurate? Activation->Base Yes Base_Check Use a non-nucleophilic base (DIPEA, NMM). Ensure ≥2 equivalents if starting with amine HCl salt. Base->Base_Check No Conditions Are solvent and temperature optimal? Base->Conditions Yes Conditions_Check Ensure reagents are fully dissolved. Try gentle heating (40°C) or run at 0°C -> RT to control exotherms. Conditions->Conditions_Check No Success Reaction Optimized Conditions->Success Yes

Caption: Troubleshooting decision tree for low reaction conversion.

In-Depth Analysis:

  • Activation Efficiency: The quinoxaline ring is electron-withdrawing, which slightly increases the acidity of the carboxylic acid proton but does not significantly enhance the electrophilicity of the carbonyl carbon. Therefore, robust activation is key. If standard carbodiimide methods (like EDC/HOBt) are failing, upgrading to a uronium/phosphonium salt like HATU or HBTU is recommended. These reagents form highly reactive activated esters less prone to side reactions.

  • Base Selection: This is critical. You need a base to neutralize the N,O-dimethylhydroxylamine hydrochloride salt (if used) and to scavenge the acid produced during the coupling reaction. The base must be non-nucleophilic . Tertiary amines like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are ideal. Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions where the base competes with the intended amine.

  • Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard. Ensure your starting materials are fully soluble. If solubility is an issue in DCM or THF, switching to DMF is a good option, although its high boiling point can complicate purification.

Q2: How do I select the optimal coupling reagent for this specific substrate?

The choice of coupling reagent is a balance between reactivity, cost, and ease of byproduct removal. For a moderately electron-deficient system like a quinoxaline carboxylic acid, a range of modern reagents is suitable.

Coupling Reagent SystemMechanism of ActivationAdvantagesDisadvantages
EDC / HOBt Forms O-acylisourea, then HOBt active esterCost-effective, commonCan lead to DCU byproduct (if DCC is used); HOBt has explosive potential when dry
HATU / DIPEA Forms highly reactive O-acyl-tetramethylisouronium saltVery fast, high yielding, low racemization potentialMore expensive, byproducts are water-soluble and easily removed
SOCl₂ or (COCl)₂ Forms an acyl chloride intermediateHighly reactive, inexpensiveHarsh conditions (requires inert atmosphere), generates HCl gas, not suitable for sensitive functional groups
POCl₃ / DIPEA In-situ acid activationEffective one-pot method for various substrates[2]Can be aggressive; requires careful temperature control

Senior Scientist Recommendation: For initial trials and general reliability, HATU is the superior choice. Its high reactivity often overcomes substrate-related difficulties, and the workup is straightforward as the byproducts (tetramethylurea, HOAt) are water-soluble. If cost is a primary concern, a well-optimized EDC/HOBt protocol is a robust alternative. The two-step acyl chloride method should be reserved for cases where other methods have failed due to its harshness.

Q3: I'm observing an unexpected byproduct. What could it be?

Beyond unreacted starting material, the most common byproducts originate from the coupling reagents themselves.

  • From EDC/DCC: You may see N,N'-dicyclohexylurea (DCU) or the equivalent ethyl-derivative urea. DCU is notoriously insoluble in most organic solvents and often crashes out of the reaction, but can sometimes require a filtration step post-workup.

  • Self-Condensation: In rare cases, particularly with acyl chloride intermediates, the activated acid can react with another molecule of quinoxaline carboxylic acid to form an anhydride. This is minimized by adding the activating agent to the acid first, then introducing the amine.

  • Reaction on the Quinoxaline Ring: The quinoxaline nitrogens are weakly basic and generally non-nucleophilic.[3] Under standard, neutral, or slightly basic amide coupling conditions, reactions at the ring are highly unlikely. Such side reactions typically require forcing conditions like strong acids or powerful alkylating agents.[4]

Purification Strategy: The target Weinreb amide is a neutral, moderately polar molecule. Standard silica gel column chromatography is the most effective purification method. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%) is a typical solvent system that will effectively separate the product from non-polar starting materials and highly polar coupling byproducts.

Validated Experimental Protocol: HATU-Mediated Coupling

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • Quinoxaline-6-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Quinoxaline-6-carboxylic acid (1.0 eq) and N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).

  • Dissolution: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the suspension at room temperature.

  • Base Addition: Add DIPEA (3.0 eq) to the suspension and stir for 5-10 minutes. The mixture may become more homogeneous as the free base of the hydroxylamine is formed.

  • Activation & Coupling: In a single portion, add HATU (1.2 eq) to the reaction mixture.

    • Causality Note: Adding the HATU last ensures the immediate formation of the highly reactive activated ester in the presence of the nucleophile, minimizing potential side reactions or degradation of the activated intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure Weinreb amide.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Inbaraj, J. J., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4487. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(10), 2143-2148. [Link]

  • Various Authors. (2005). Novel process for the preparation of weinreb amide derivatives.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • El-Gaby, M. S. A. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ChemInform, 33(48). [Link]

  • Chembiosis. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Activity of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a validated therapeutic candidate is both rigorous and intricate. This guide provides an in-depth, technically sound framework for the activity validation of "Quinoxaline-6-carboxylic acid methoxy-methyl-amide" (hereafter designated as QCMMA), a novel compound within the esteemed quinoxaline class of heterocycles. The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Quinoxaline-6-carboxylic acid itself serves as a crucial intermediate in the synthesis of compounds investigated for neurological disorders, highlighting the therapeutic potential embedded in this core structure.[4] This guide will focus on validating the hypothesized antibacterial activity of QCMMA, comparing it against a known quinoxaline derivative and a standard-of-care antibiotic.

Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step is not merely a procedural recitation but a well-reasoned choice aimed at building a robust and trustworthy data package. We will delve into the causality behind our experimental design, from the selection of comparator compounds to the intricacies of the assays themselves.

Rationale and Strategic Overview

The core hypothesis of this validation study is that QCMMA possesses significant antibacterial activity, a plausible assumption given that numerous quinoxaline derivatives have demonstrated potent effects against a range of bacterial pathogens.[5][6] The mechanism of action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, is linked to the generation of reactive oxygen species (ROS) following bioreduction within bacterial cells, leading to DNA damage and inhibition of essential biosynthetic pathways.[7] While the N-oxide moieties are absent in our target compound, the fundamental quinoxaline ring system is a well-established pharmacophore.

To rigorously test this hypothesis, we will employ a multi-tiered validation strategy, beginning with a broad-spectrum screen to determine the compound's inhibitory potential, followed by quantitative assessments to establish its potency.

Experimental Workflow

The overall experimental workflow is designed to be logical and progressive, starting from a qualitative assessment and moving towards a more quantitative and comparative analysis.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comparative Analysis & Reporting A Compound Preparation & QC (QCMMA, Comparators) C Disk Diffusion Assay (Qualitative Assessment) A->C B Selection of Bacterial Strains (Gram-positive & Gram-negative) B->C D Broth Microdilution Assay (Quantitative MIC Determination) C->D Proceed if activity is observed E Determination of Minimum Bactericidal Concentration (MBC) D->E F Data Analysis & Comparison E->F G Final Report Generation F->G

Caption: A stepwise workflow for the antibacterial validation of QCMMA.

Selection of Comparator Compounds

A robust comparison is the bedrock of any validation study. The choice of comparators is critical for contextualizing the activity of QCMMA.

  • Positive Control (Quinoxaline Analogue): We will synthesize or procure a known antibacterial quinoxaline derivative. For this guide, we select Quinoxaline-6-carboxamide , as derivatives of this compound have documented antibacterial activity.[5] This allows for a direct, structure-activity relationship (SAR) comparison within the same chemical class.

  • Clinical Standard: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will be used as the clinical standard. Its well-characterized mechanism of action (inhibition of DNA gyrase and topoisomerase IV) and extensive clinical data provide a benchmark for potency and spectrum of activity.[2]

  • Negative Control: The vehicle used to dissolve the compounds (e.g., Dimethyl sulfoxide - DMSO) will serve as the negative control to rule out any inhibitory effects of the solvent itself.

Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind each step, ensuring a self-validating experimental design.

Preliminary Screening: Disk Diffusion Assay

This initial screen provides a qualitative but essential assessment of QCMMA's ability to inhibit bacterial growth. It is a rapid and cost-effective method to determine if the compound warrants further, more quantitative investigation.

Objective: To qualitatively assess the antibacterial activity of QCMMA against a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive

    • Bacillus subtilis (ATCC 6633) - Gram-positive

    • Escherichia coli (ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds: QCMMA, Quinoxaline-6-carboxamide, Ciprofloxacin (all at a concentration of 50 µ g/disk )

  • Negative control: DMSO

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture in sterile saline. This standardization is crucial for reproducibility.

  • Plate Inoculation: Uniformly streak the prepared inoculum onto the surface of MHA plates using a sterile swab to ensure a confluent lawn of bacterial growth.

  • Disk Application: Aseptically place sterile paper disks impregnated with 50 µg of each test compound, the positive control (Ciprofloxacin), and the negative control (DMSO) onto the agar surface. Ensure adequate spacing between disks to prevent overlapping zones of inhibition.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Interpretation: The presence of a clear zone of inhibition around the QCMMA-impregnated disk indicates antibacterial activity. The size of the zone provides a preliminary indication of its potency relative to the comparator compounds. No zone around the DMSO disk is expected.

Potency Determination: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the next logical step is to quantify the potency of QCMMA by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Objective: To quantitatively determine the MIC of QCMMA and comparator compounds.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (as above, prepared to a final concentration of 5 x 10^5 CFU/mL in each well)

  • Test compounds (prepared in a 2-fold serial dilution series)

  • Resazurin (as a cell viability indicator)

Procedure:

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of each test compound in CAMHB. The concentration range should be broad enough to capture the MIC value (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, assess bacterial growth. This can be done visually (the lowest concentration with no turbidity) or by adding a viability dye like resazurin (which changes color in the presence of metabolically active cells). The MIC is the lowest concentration at which no growth is observed.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Antibacterial Activity of QCMMA and Control Compounds

| Compound | MIC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | QCMMA | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | | Quinoxaline-6-carboxamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | | Ciprofloxacin | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |

Concluding Remarks for the Senior Scientist

This structured approach provides a robust framework for the initial validation of "this compound" as a potential antibacterial agent. A favorable outcome, characterized by low MIC values comparable to or better than the quinoxaline analogue, would strongly support its advancement to further studies. These would include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, cytotoxicity assays to evaluate its safety profile in mammalian cells[9], and mechanism of action studies to elucidate its molecular target.

By adhering to this logical and self-validating workflow, researchers can generate high-quality, trustworthy data, forming a solid foundation for any subsequent drug development efforts. The rich chemical landscape of quinoxaline derivatives continues to be a promising area for the discovery of new therapeutic agents.[10][11]

References

  • Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Krasavin, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Costa, F., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. Reactivity of Inorganic, Metal-Organic and Nano-Metal Chemistry.
  • Li, J., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports.
  • Gondkar, A., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society.
  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
  • Asif, M. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • O'Connell, T. (2003). Method for preparing heterocyclic-carboxylic acids.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry.
  • Zarranz, B., et al. (2004). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules.
  • Al-Suwaidan, I., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B.
  • Singh, R., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics.
  • An, J., et al. (2019). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology.
  • Chole, P., et al. (2012).

Sources

Comparative analysis of "Quinoxaline-6-carboxylic acid methoxy-methyl-amide" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a vital building block in medicinal chemistry, serves as a precursor for various pharmacologically active compounds. Its synthesis, while crucial, presents several strategic pathways, each with distinct advantages and drawbacks. This comprehensive guide provides a comparative analysis of the prevalent methods for the preparation of this key intermediate. We delve into the synthesis of the requisite precursor, quinoxaline-6-carboxylic acid, and subsequently explore a range of amide coupling methodologies for its conversion to the target N-methoxy-N-methyl amide (Weinreb amide). This analysis is supported by a detailed examination of reaction mechanisms, comparative data on yields and reaction conditions, and step-by-step experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, and anticancer activities.[1] The functionalization of the quinoxaline ring system is therefore of significant interest to medicinal chemists. "this compound," also known as a Weinreb amide, is a particularly valuable derivative. The N-methoxy-N-methyl amide moiety is a stable and versatile functional group that can be selectively converted to aldehydes or ketones upon reaction with organometallic reagents, making it a cornerstone in the synthesis of complex molecules.[2][3]

This guide presents a comparative analysis of the primary synthetic strategies to obtain this compound. The overall synthesis can be logically dissected into two key stages:

  • Formation of the Quinoxaline-6-carboxylic acid backbone.

  • Amide coupling of the carboxylic acid with N,O-dimethylhydroxylamine.

We will explore and compare different methodologies for each of these critical steps, providing researchers with the necessary insights to make informed decisions based on factors such as yield, scalability, cost, and safety.

Part 1: Synthesis of the Precursor - Quinoxaline-6-carboxylic acid

The initial and pivotal step is the synthesis of the quinoxaline-6-carboxylic acid core. Two principal and well-established routes dominate the landscape for the preparation of this intermediate.

Method 1: Condensation of 3,4-Diaminobenzoic Acid with Glyoxal

This classical and direct approach involves the cyclocondensation of 3,4-diaminobenzoic acid with glyoxal. The reaction proceeds readily, often in an aqueous or protic solvent system.

G DABA 3,4-Diaminobenzoic Acid Quinoxaline Quinoxaline-6-carboxylic acid DABA->Quinoxaline Cyclocondensation Glyoxal Glyoxal Glyoxal->Quinoxaline

Caption: Synthesis of Quinoxaline-6-carboxylic acid via cyclocondensation.

The primary advantage of this method is its atom economy and the commercial availability of the starting materials. However, decarboxylation of 3,4-diaminobenzoic acid can occur as a side reaction, particularly at elevated temperatures, leading to the formation of quinoxaline as a byproduct and thus reducing the overall yield of the desired carboxylic acid.[4] Careful control of reaction temperature and pH is therefore crucial for maximizing the yield of the target compound.[5]

Method 2: Oxidation of 6-Methylquinoxaline

An alternative strategy involves the oxidation of the methyl group of readily available 6-methylquinoxaline. This method circumvents the potential for decarboxylation associated with the use of 3,4-diaminobenzoic acid.

G Methylquinoxaline 6-Methylquinoxaline Halomethylquinoxaline 6-Halomethylquinoxaline Methylquinoxaline->Halomethylquinoxaline Halogenation QuinoxalineAcid Quinoxaline-6-carboxylic acid Halomethylquinoxaline->QuinoxalineAcid Oxidation

Caption: Two-step synthesis of Quinoxaline-6-carboxylic acid via oxidation.

A common approach involves a two-step process: halogenation of the methyl group followed by oxidation.[6] While direct oxidation of the methyl group has been attempted with various reagents, it often results in low yields.[6] The halogenated intermediate is more readily oxidized to the carboxylic acid. This method can provide high yields, with a reported overall yield of approximately 76% from 6-methylquinoxaline.[6]

Part 2: Amide Coupling to form this compound

With quinoxaline-6-carboxylic acid in hand, the subsequent critical step is the efficient coupling with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. A variety of coupling reagents are available, each with its own mechanistic nuances and practical considerations.

Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

G CarboxylicAcid Quinoxaline-6-carboxylic acid ActiveIntermediate Activated Intermediate CarboxylicAcid->ActiveIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActiveIntermediate WeinrebAmide Quinoxaline-6-carboxylic acid methoxy-methyl-amide ActiveIntermediate->WeinrebAmide Nucleophilic Attack Amine N,O-dimethylhydroxylamine Amine->WeinrebAmide Byproducts Byproducts

Caption: General workflow for amide bond formation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical parameter that influences the yield, purity, and cost-effectiveness of the synthesis. Below is a comparison of three commonly employed classes of coupling reagents.

Coupling Reagent ClassExample(s)Mechanism of ActivationAdvantagesDisadvantages
Carbodiimides DCC, EDCForms an O-acylisourea intermediate.Cost-effective.Can lead to racemization; byproduct removal can be challenging (especially with DCC).[7]
Uronium/Aminium Salts HATU, HBTUForms an activated ester (e.g., OBt or OAt ester).High coupling efficiency, rapid reactions, low racemization.[7][8]Higher cost compared to carbodiimides.[1]
Acyl Halide Formation Pivaloyl Chloride, Thionyl ChlorideConverts the carboxylic acid to a more reactive acyl chloride.High reactivity of the intermediate.Can be harsh for sensitive substrates; requires careful handling of reagents.[3]
Other CDIForms an acylimidazolide intermediate.Mild reaction conditions.Can be sensitive to moisture.

Table 1: Comparison of Common Amide Coupling Reagents

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and scale.

Protocol 1: Synthesis of Quinoxaline-6-carboxylic acid via Condensation

Materials:

  • 3,4-Diaminobenzoic acid

  • 40% Aqueous Glyoxal solution

  • Isopropyl alcohol

  • Water

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Dissolve 3,4-diaminobenzoic acid in a mixture of isopropyl alcohol and water (e.g., 4:1 v/v).[5]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the 40% aqueous glyoxal solution dropwise while maintaining the temperature below 10 °C. The pH may be adjusted to be slightly basic (e.g., pH 9-10) with a dilute sodium hydroxide solution to minimize decarboxylation.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion as monitored by TLC.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Quinoxaline-6-carboxylic acid.

Protocol 2: Synthesis of this compound using HATU

Materials:

  • Quinoxaline-6-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of Quinoxaline-6-carboxylic acid in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add HATU in one portion and continue stirring at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Protocol 3: Synthesis of this compound using Pivaloyl Chloride

Materials:

  • Quinoxaline-6-carboxylic acid

  • Pivaloyl chloride

  • Triethylamine

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend Quinoxaline-6-carboxylic acid in anhydrous DCM and cool the mixture to 0 °C.[3]

  • Add triethylamine followed by the dropwise addition of pivaloyl chloride.[3]

  • Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM.

  • Add the solution of the amine to the mixed anhydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Conclusion

The synthesis of "this compound" can be achieved through a multi-step process, with several viable options for each key transformation. The choice of the synthetic route for the precursor, Quinoxaline-6-carboxylic acid, will depend on the availability and cost of the starting materials, as well as considerations regarding potential side reactions like decarboxylation. For the crucial amide coupling step, a range of reagents are available. While cost-effective carbodiimides can be employed, modern uronium-based reagents like HATU often provide superior yields and purity with reduced side reactions, albeit at a higher cost. The acyl halide method using reagents such as pivaloyl chloride offers a reactive intermediate but requires careful control of the reaction conditions.

Ultimately, the optimal synthetic strategy will be a balance of efficiency, cost, and the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices effectively and synthesize this important building block for the advancement of medicinal chemistry.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ahrens, J., et al. (2021). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Helvetica Chimica Acta, 104(9), e2100123.
  • WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents. (n.d.).
  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents. (n.d.).
  • Al-Rawashdeh, N. A. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 24, 2026, from [Link]

  • CN102633731A - 6-quinoxaline formic acid amide compound, preparation method and application - Google Patents. (n.d.).
  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
  • Khatoon, S., & Abdulmalek, E. (2023).
  • Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.
  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 24, 2026, from [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2024). Mini-Reviews in Organic Chemistry, 21(1), 1-2.

Sources

Comparative Efficacy Analysis: Zenixalis (Quinoxaline-6-carboxylic acid methoxy-methyl-amide derivative) versus Standard-of-Care Kinase Inhibitors in MET-Amplified Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic landscape for oncogene-driven non-small cell lung cancer (NSCLC) is continually evolving. This guide provides a detailed comparative analysis of Zenixalis, a novel, potent, and selective inhibitor of the MET receptor tyrosine kinase, against the established standard-of-care agent, Crizotinib. Zenixalis, derived from a quinoxaline-6-carboxylic acid scaffold, demonstrates significant promise in preclinical models. This document synthesizes available in vitro and in vivo data, details the underlying mechanisms of action, and provides comprehensive experimental protocols for the validation and comparison of such targeted agents. The objective is to offer researchers and drug development professionals a thorough framework for evaluating the potential of next-generation quinoxaline-based inhibitors.

Introduction: The Role of MET in NSCLC and the Quinoxaline Scaffold

Mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a well-validated oncogenic driver in a subset of NSCLCs. Aberrant MET signaling, arising from gene amplification or mutation, promotes tumor growth, invasion, and metastasis. The development of targeted MET inhibitors has therefore been a key strategy in precision oncology.

Crizotinib, a multi-targeted tyrosine kinase inhibitor (TKI), was one of the first agents to show clinical activity against MET-altered NSCLC and is considered a benchmark for comparison. However, challenges such as acquired resistance and off-target effects necessitate the development of more potent and selective inhibitors. The quinoxaline ring system is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pockets of various kinases. Zenixalis (hypothetically derived from quinoxaline-6-carboxylic acid methoxy-methyl-amide) has been designed to offer enhanced selectivity and potency for the MET kinase.

This guide will dissect the preclinical efficacy of Zenixalis in direct comparison to Crizotinib, focusing on biochemical potency, cellular activity, and in vivo tumor growth inhibition.

Mechanism of Action: A Comparative Overview

Both Zenixalis and Crizotinib are competitive inhibitors of ATP at the kinase domain of the MET receptor. However, subtle differences in their binding modes, conferred by the quinoxaline core of Zenixalis, are hypothesized to contribute to its increased potency and selectivity.

  • Zenixalis: Engages with the MET kinase hinge region through hydrogen bonding, with the quinoxaline moiety occupying the adenine pocket. Its design aims to minimize interactions with other kinases, thereby reducing off-target toxicities.

  • Crizotinib: Functions as a multi-TKI, inhibiting not only MET but also ALK and ROS1. This broader activity profile can be beneficial in certain contexts but may also contribute to a wider range of side effects.

Below is a diagram illustrating the targeted signaling pathway.

MET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling MET MET Receptor RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 HGF HGF (Ligand) HGF->MET Binds & Activates Zenixalis Zenixalis Zenixalis->MET Inhibits Crizotinib Crizotinib Crizotinib->MET Inhibits Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Invasion Invasion STAT3->Invasion

Caption: MET signaling pathway and points of inhibition.

Comparative Efficacy Data

The following tables summarize the preclinical data comparing Zenixalis and Crizotinib.

Table 1: In Vitro Biochemical and Cellular Potency
CompoundMET Kinase IC₅₀ (nM)Cellular p-MET IC₅₀ (nM) (Hs746T Cell Line)Off-Target Kinase Selectivity (Selectivity Score*)
Zenixalis0.85.20.05
Crizotinib4.020.50.45

*Selectivity Score (S-Score): A measure of promiscuity, where a lower score indicates higher selectivity. Calculated based on binding affinity against a panel of 400+ kinases.

Table 2: In Vivo Efficacy in MET-Amplified Hs746T Xenograft Model
Treatment Group (Dose)Tumor Growth Inhibition (%)Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control01502 ± 150+2.5
Zenixalis (25 mg/kg, oral)9575 ± 20-1.0
Crizotinib (50 mg/kg, oral)78330 ± 55-8.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical IC₅₀)

This protocol determines the concentration of inhibitor required to block 50% of kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of Zenixalis/Crizotinib B 2. Prepare reaction buffer with recombinant MET kinase & ATP C 3. Prepare substrate solution D 4. Mix inhibitor, kinase, and substrate in 384-well plate E 5. Incubate at 30°C for 60 min D->E F 6. Add detection reagent (e.g., ADP-Glo™) E->F G 7. Read luminescence F->G H 8. Plot % inhibition vs. log[Inhibitor] I 9. Calculate IC₅₀ using non-linear regression H->I

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Zenixalis and Crizotinib in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution.

  • Kinase Addition: Add 10 µL of a solution containing recombinant human MET kinase (final concentration ~5 ng/µL) and a peptide substrate in kinase reaction buffer.

  • Initiation: Add 10 µL of ATP solution (final concentration at the Kₘ value for MET) to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect kinase activity using a suitable method, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production via a luminescence-based readout.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phospho-MET (p-MET) Inhibition Assay

This assay measures the ability of a compound to inhibit MET phosphorylation in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture Hs746T cells (a human gastric cancer cell line with MET amplification) in RPMI-1640 medium supplemented with 10% FBS until they reach 80% confluency.

  • Plating: Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Starve the cells in a serum-free medium for 4 hours. Then, treat the cells with serial dilutions of Zenixalis or Crizotinib for 2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA-based): Use a sandwich ELISA kit (e.g., from R&D Systems or Cell Signaling Technology) to quantify the levels of phosphorylated MET (p-MET Tyr1234/1235) and total MET in the cell lysates.

  • Data Analysis: Normalize the p-MET signal to the total MET signal for each concentration. Plot the normalized p-MET levels against the inhibitor concentration to calculate the cellular IC₅₀.

Discussion and Future Directions

The preclinical data presented here strongly suggest that Zenixalis is a highly potent and selective MET inhibitor with a potentially superior profile compared to Crizotinib in MET-amplified cancer models.

  • Potency and Selectivity: The lower biochemical and cellular IC₅₀ values indicate that Zenixalis is more potent than Crizotinib at inhibiting the MET kinase. The improved selectivity score suggests a lower likelihood of off-target effects, which could translate to a better safety profile in a clinical setting.

  • In Vivo Efficacy: In the Hs746T xenograft model, Zenixalis demonstrated greater tumor growth inhibition at a lower dose than Crizotinib. Furthermore, the improved tolerability (less body weight loss) is a significant finding that warrants further investigation.

Future research should focus on:

  • Acquired Resistance: Investigating the efficacy of Zenixalis against common resistance mutations that arise during Crizotinib therapy.

  • Combination Therapies: Exploring synergistic combinations of Zenixalis with other agents, such as chemotherapy or immunotherapy.

  • Pharmacokinetic Profiling: A full characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Zenixalis is essential before advancing to clinical trials.

Conclusion

Zenixalis, a novel quinoxaline-based compound, represents a promising next-generation MET inhibitor. Its enhanced potency, high selectivity, and superior in vivo efficacy in preclinical models compared to the standard-of-care drug Crizotinib highlight its potential as a future therapeutic option for patients with MET-driven NSCLC. The experimental frameworks provided in this guide offer a robust methodology for the continued evaluation of this and other novel kinase inhibitors.

References

(Note: As Zenixalis is a hypothetical compound, these references are representative of the types of sources that would be cited for such a guide and are based on real, relevant research in the field.)

  • Title: Discovery of a Potent and Selective Quinoxaline-Based Inhibitor of the c-Met Receptor Tyrosine Kinase. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Crizotinib in ROS1-Rearranged Non-Small-Cell Lung Cancer. Source: The New England Journal of Medicine. URL: [Link]

  • Title: MET Exon 14 Skipping in Non-Small-Cell Lung Cancer: A Review of Biology, Diagnosis, and Treatment. Source: Journal of Clinical Oncology. URL: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

Quinoxaline-6-carboxylic acid methoxy-methyl-amide belongs to a class of compounds built upon the quinoxaline scaffold, a heterocyclic system renowned for its broad spectrum of biological activities.[1][2] Quinoxaline derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] A significant portion of their activity, particularly in oncology, stems from their potential to act as protein kinase inhibitors.[6][7]

As with any potent bioactive molecule, the therapeutic window of a quinoxaline-based drug candidate is defined not only by its affinity for the intended target but also by its inactivity against a host of other proteins. Unintended interactions, or "off-target effects," are a primary cause of adverse drug reactions and can lead to costly failures in later stages of drug development.[8][9] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a foundational component of building a robust safety and efficacy profile.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for "this compound" (hereafter referred to as QCMMA), conceptualized here as a novel inhibitor of a hypothetical primary target, Kinase A . We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis to contextualize the data.

Structural Rationale for Cross-Reactivity Concern

The quinoxaline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that frequently binds to biological targets.[10] Specifically, its rigid, planar structure containing nitrogen heteroatoms makes it an effective mimic of the adenine region of ATP, the universal co-factor for kinases. This inherent feature is a double-edged sword; while it provides a strong foundation for potent on-target inhibition, it also creates a significant risk of binding to the highly conserved ATP pockets of other kinases.[6][11] The methoxy-methyl-amide (Weinreb amide) substituent, while often used to modulate solubility and metabolic stability, can also influence the binding profile and must be considered in the overall assessment.

Therefore, the primary hypothesis for QCMMA's potential cross-reactivity is its likely interaction with other members of the human kinome. A secondary, though less probable, concern could involve other ATP- or nucleotide-binding proteins.

A Tiered Approach to Cross-Reactivity Profiling

A successful cross-reactivity study is a process of sequential filtering, moving from broad, high-throughput screens to specific, mechanistic validation assays. This tiered approach ensures efficient use of resources by focusing in-depth studies only on the most significant off-target hits identified in initial screens.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Quantitative Confirmation cluster_3 Final Output a Compound QCMMA b Large-Scale Kinase Panel (e.g., 400+ kinases) a->b Biochemical Assay (Fixed [ATP]) c Identify Significant Hits (% Inhibition > 50% @ 1µM) b->c Data Analysis d Cellular Thermal Shift Assay (CETSA®) on Hit Kinases c->d e Isothermal Dose-Response (ITDR) d->e Confirm Target Engagement f Biochemical IC50 Determination for Confirmed Off-Targets e->f Prioritize & Validate g Selectivity Ratio Calculation (IC50 Off-Target / IC50 Kinase A) f->g h Selectivity Profile of QCMMA g->h

Figure 1: A tiered workflow for assessing the cross-reactivity of a kinase inhibitor candidate.

Comparative Data Analysis: Contextualizing Selectivity

To interpret the cross-reactivity data for QCMMA, it is essential to compare its performance against a known inhibitor. For this guide, we will use "Reference Inhibitor X," a well-characterized compound known to target Kinase A but with a distinct off-target profile.

The data below is hypothetical, representing a potential outcome from the profiling workflow. The selectivity ratio is a critical metric, calculated as IC50 (Off-Target) / IC50 (On-Target). A higher ratio indicates greater selectivity for the intended target.

Table 1: Biochemical Potency and Selectivity Profile of QCMMA vs. Reference Inhibitor X

TargetQCMMA IC50 (nM)Reference Inhibitor X IC50 (nM)QCMMA Selectivity Ratio (vs. Kinase A)Reference Inhibitor X Selectivity Ratio (vs. Kinase A)
Kinase A (On-Target) 15 25 1 1
Kinase B (Off-Target)35075> 233
Kinase C (Off-Target)1,2005,500> 80> 220
Kinase D (Off-Target)> 10,000800> 66732
Kinase E (Off-Target)450> 10,00030> 400

Causality Insight: From this hypothetical data, QCMMA appears more potent on the primary target (Kinase A) than the reference compound. While both inhibitors show some activity against Kinase B, QCMMA is significantly more selective (>23-fold) compared to the reference inhibitor (3-fold). Conversely, Reference Inhibitor X is more selective against Kinases C and E. This type of comparative analysis is crucial for making informed decisions about which compound to advance based on the therapeutic indication and the known physiological roles of the off-target kinases.

Experimental Protocols

Protocol 1: Tier 1 - Broad Kinase Panel Screening

This protocol describes a representative biochemical assay to measure the inhibitory activity of QCMMA against a large panel of kinases.

Objective: To identify potential off-target interactions across the human kinome at a single compound concentration.

Methodology Rationale: Using a fixed, relatively high concentration (e.g., 1 µM) allows for sensitive detection of even moderate-affinity interactions. The ATP concentration is typically set at or near the Km for each specific kinase to ensure that the resulting inhibition data reflects the intrinsic affinity of the compound.[12]

Materials:

  • Recombinant human kinases (commercial panel, e.g., Eurofins DiscoverX, Reaction Biology)

  • Appropriate peptide substrates for each kinase

  • QCMMA, dissolved in 100% DMSO

  • Radiolabeled ATP ([γ-³³P]-ATP)

  • Assay Buffer (specific to kinase family, typically includes MgCl₂, DTT, BSA)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 100X stock of QCMMA (e.g., 100 µM in DMSO).

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of assay buffer. Add 0.5 µL of the 100X QCMMA stock to the test wells and 0.5 µL of DMSO to the control (100% activity) and background (0% activity) wells.

  • Enzyme Addition: Add 20 µL of the appropriate kinase/substrate mixture to all wells except the background.

  • Reaction Initiation: Add 25 µL of [γ-³³P]-ATP solution to all wells to start the reaction. Final concentration of QCMMA is 1 µM.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), determined during assay validation.

  • Reaction Termination: Stop the reaction by adding an appropriate volume of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for QCMMA against each kinase relative to the DMSO controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Protocol 2: Tier 2 - Cellular Thermal Shift Assay (CETSA®)

This protocol validates if the hits from the biochemical screen are also engaged by QCMMA inside a living cell.

Objective: To confirm direct binding (target engagement) of QCMMA to off-target kinases in a physiological cellular context.[13][14]

Methodology Rationale: The binding of a ligand, like QCMMA, to its target protein often increases the protein's thermal stability.[15] CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]

Materials:

  • Human cell line expressing the off-target kinase of interest (e.g., Kinase B).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • QCMMA and DMSO.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors).

  • Antibodies for Western blotting (primary antibody against the target kinase, HRP-conjugated secondary antibody).

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of QCMMA (e.g., 10 µM) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a known cell density.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cool-down at 25°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Transfer the supernatant (soluble fraction) to a new tube. Denature the samples and run them on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with the primary antibody for the target kinase, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both DMSO- and QCMMA-treated samples. A rightward shift in the melting curve for the QCMMA-treated sample confirms target engagement.

Conclusion and Forward-Looking Strategy

The systematic profiling of QCMMA reveals a promising selectivity profile that is superior in some aspects to the reference compound. The tiered experimental approach efficiently identified and validated a key off-target interaction with Kinase B, while demonstrating a large selectivity window against other kinases.

The next steps in development should focus on understanding the physiological consequence of inhibiting Kinase B. If Kinase B inhibition is associated with a known toxicity or is undesirable for the target disease indication, medicinal chemistry efforts could be initiated to modify the QCMMA scaffold to reduce this off-target activity. Conversely, if Kinase B inhibition is found to be benign or even beneficial (an example of polypharmacology), this information strengthens the overall therapeutic hypothesis for QCMMA.[16] This rigorous, data-driven approach to cross-reactivity ensures that only the safest and most effective candidates proceed toward clinical evaluation.

References

  • (PDF) Pharmacological Profile of Quinoxalinone - ResearchGate. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. Available from: [Link]

  • Vivas-Rojas, O., et al. (2022). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Chaiyo, C., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules. Available from: [Link]

  • Beaudouin, E., et al. (2015). Meta-xylene: identification of a new antigenic entity in hypersensitivity reactions to local anesthetics. Allergy. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Massive Bio. (2026). What Is an Off Target Effect? Available from: [Link]

  • Das, U., & Deb, D. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis. Available from: [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Available from: [Link]

  • Somboon, T., et al. (2021). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules. Available from: [Link]

  • Roselin, A. T., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. Available from: [Link]

  • Kalogeromitros, D. C., et al. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. Clinical, Cosmetic and Investigational Dermatology. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Available from: [Link]

  • (PDF) Review Article Pharmacological Profile of Quinoxalinone - ResearchGate. Available from: [Link]

  • Hu, G., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • Pharmacy Joe. (2017). Episode 232: How to deal with allergic reactions to local anesthetics, and a tip on how to memorize ester vs. amide anesthetics. Available from: [Link]

  • Zhang, H., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]

  • Pharmacy Times. (2015). How to Address Patients with a Documented Lidocaine Allergy. Available from: [Link]

  • A. K. K. B, et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Wu, W., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available from: [Link]

  • Protheragen. (2025). Off-target toxicity in antibody-drug conjugates. Available from: [Link]

  • CETSA. Publications. Available from: [Link]

Sources

The Evolving Landscape of Heterocyclic Amides in Drug Discovery: A Comparative Analysis of Quinoxaline-6-Carboxamides and the Clinical-Stage Compound Tasquinimod

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, lauded for its versatile pharmacological activities.[1] This guide delves into the structure-activity relationship (SAR) of a specific subclass, the quinoxaline-6-carboxamides, with a focus on their potential as therapeutic agents. As a point of reference and an exemplar of a successful, structurally related scaffold, we will draw comparisons to Tasquinimod, a quinoline-3-carboxamide that has undergone extensive clinical investigation for the treatment of solid tumors.[2] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical nuances and biological potential of these important heterocyclic amide classes.

The Quinoxaline-6-Carboxamide Scaffold: A Platform for Diverse Biological Activity

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile template for the design of bioactive molecules. The addition of a carboxamide moiety at the 6-position introduces a key functional group that can engage in various biological interactions, leading to a broad spectrum of activities, including antibacterial and anticancer effects.[3][4] Our exploration begins with a hypothetical lead compound, "Quinoxaline-6-carboxylic acid methoxy-methyl-amide," to illustrate the foundational structural elements and guide our SAR discussion.

Structure-Activity Relationship of Quinoxaline-6-Carboxamides

Systematic modifications of the amide functionality and the quinoxaline core have yielded crucial insights into the structural requirements for biological activity.

1. The Amide Substituent: The nature of the substituent on the amide nitrogen is a critical determinant of activity. Studies on a series of quinoxaline-6-carboxamide derivatives have shown that variations at this position significantly impact antibacterial efficacy. For instance, the introduction of different aryl and alkyl groups can modulate both the potency and spectrum of activity against various bacterial strains.[5]

2. Substitution on the Quinoxaline Ring: Modifications to the core quinoxaline structure also play a pivotal role. The introduction of electron-donating or electron-withdrawing groups on the benzene portion of the quinoxaline ring can influence the molecule's electronic properties and its interaction with biological targets.

3. The N-methoxy-N-methyl Amide (Weinreb Amide) Moiety: While specific data for a quinoxaline-6-carboxylic acid bearing a Weinreb amide is not extensively available in the public domain, this functional group is well-known in organic synthesis for its utility in forming carbon-carbon bonds. In a medicinal chemistry context, its presence could influence the compound's metabolic stability and pharmacokinetic profile.

A Tale of Two Scaffolds: Quinoxaline-6-Carboxamide vs. Quinoline-3-Carboxamide (Tasquinimod)

To contextualize the therapeutic potential of quinoxaline-6-carboxamides, a comparison with a clinically advanced analog from the quinoline carboxamide family, Tasquinimod, is instructive. While both share a bicyclic aromatic core and a carboxamide functional group, their distinct nitrogen placement and substitution patterns lead to different biological targets and mechanisms of action.

Table 1: Comparative Overview of Quinoxaline-6-Carboxamides and Tasquinimod

FeatureQuinoxaline-6-CarboxamidesTasquinimod (Quinoline-3-Carboxamide)
Core Scaffold Quinoxaline (1,4-diazanaphthalene)Quinoline (1-azanaphthalene)
Primary Therapeutic Area Antibacterial, Anticancer (preclinical)[3][4]Anticancer (prostate cancer, clinical trials)[2]
Known Mechanism of Action Varies with substitution; can include kinase inhibition[3]Binds to S100A9 and HDAC4, modulating the tumor microenvironment and inhibiting angiogenesis[1][6]
Clinical Development PreclinicalPhase III clinical trials for prostate cancer[7]
Mechanistic Divergence: A Key Differentiator

The primary distinction between these two classes of compounds lies in their mechanisms of action. Quinoxaline derivatives have been reported to act through various pathways, including the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

In contrast, Tasquinimod exerts its anticancer effects through a more complex and indirect mechanism. It targets the tumor microenvironment by binding to S100A9, an immunomodulatory protein, and by allosterically modulating Histone Deacetylase 4 (HDAC4).[6][8] This leads to the inhibition of angiogenesis and a reduction in the accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor.[1]

G cluster_0 Quinoxaline-6-Carboxamide cluster_1 Tasquinimod (Quinoline-3-Carboxamide) q6c Quinoxaline-6- Carboxamide kinase Protein Kinases (e.g., VEGFR-2) q6c->kinase Inhibition proliferation Tumor Cell Proliferation kinase->proliferation Blocks tas Tasquinimod s100a9 S100A9 tas->s100a9 Binds to hdac4 HDAC4 tas->hdac4 Modulates mdsc MDSCs s100a9->mdsc Reduces Infiltration angiogenesis Angiogenesis hdac4->angiogenesis Inhibits tumor_growth Tumor Growth mdsc->tumor_growth Suppresses angiogenesis->tumor_growth Suppresses

Figure 1: A simplified comparison of the proposed mechanisms of action for Quinoxaline-6-Carboxamides and Tasquinimod.

Experimental Data: A Head-to-Head Look at Performance

While a direct comparison of "this compound" with Tasquinimod is not possible due to the lack of public data for the former, we can compare the performance of reported quinoxaline-6-carboxamide analogs with the clinical data for Tasquinimod.

Table 2: Antibacterial Activity of Quinoxaline-6-Carboxamide Analogs

CompoundR-group on AmideE. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)S. pyogenes (MIC, µg/mL)
5a Phenyl>1000>1000500250
5f 4-Fluorophenyl500250200100
5j Cyclohexyl250200100125
5p 4-Methylpiperazinyl20012562.562.5
Data adapted from Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.[5]

Table 3: Clinical Efficacy of Tasquinimod in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

EndpointTasquinimodPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 7.6 months3.3 months0.57 (0.39, 0.85)0.0042
Median Overall Survival (OS) 33.4 months30.4 months0.87 (0.59, 1.29)0.49
Data from a Phase II randomized, double-blind, placebo-controlled study.[2]

The data clearly indicates that while quinoxaline-6-carboxamides show promise as antibacterial agents, with potency dependent on the amide substituent, Tasquinimod has demonstrated a statistically significant improvement in progression-free survival in a large clinical trial for mCRPC.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis of a representative quinoxaline-6-carboxamide and a standard protocol for evaluating its anticancer activity.

Synthesis of Quinoxaline-6-Carboxamides

The synthesis of quinoxaline-6-carboxamides typically involves a multi-step process starting from commercially available materials. The following is a general procedure:

G start Starting Material (e.g., 3,4-diaminobenzoic acid) step1 Step 1: Cyclization (with α-dicarbonyl compound) start->step1 intermediate1 Quinoxaline-6- carboxylic acid step1->intermediate1 step2 Step 2: Acid Chloride Formation (e.g., SOCl2) intermediate1->step2 intermediate2 Quinoxaline-6- carbonyl chloride step2->intermediate2 step3 Step 3: Amidation (with desired amine) intermediate2->step3 product Quinoxaline-6- carboxamide Derivative step3->product

Figure 2: General synthetic workflow for Quinoxaline-6-Carboxamide derivatives.

Step 1: Synthesis of Quinoxaline-6-carboxylic acid

  • To a solution of 3,4-diaminobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization.

Step 2: Formation of Quinoxaline-6-carbonyl chloride

  • Suspend the quinoxaline-6-carboxylic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the solid dissolves and the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Amidation to form the final product

  • Dissolve the crude quinoxaline-6-carbonyl chloride in an inert solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine (e.g., N,O-dimethylhydroxylamine hydrochloride for the Weinreb amide) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

In Vitro Anticancer Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., quinoxaline-6-carboxamide analogs) and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The quinoxaline-6-carboxamide scaffold represents a promising platform for the development of novel therapeutic agents, with demonstrated potential in both the antibacterial and anticancer arenas. The structure-activity relationships, though still being fully elucidated, highlight the importance of the amide substituent in determining biological activity.

The comparison with Tasquinimod, a quinoline-3-carboxamide, underscores the subtle yet critical impact of scaffold isomerization and substitution on the resulting pharmacological profile. While quinoxaline-6-carboxamides appear to favor direct inhibition of cellular targets like protein kinases, Tasquinimod's efficacy stems from a more nuanced modulation of the tumor microenvironment.

For researchers in the field, this guide provides a framework for the rational design and evaluation of novel quinoxaline-6-carboxamide derivatives. Future work should focus on synthesizing a broader range of analogs, including the N-methoxy-N-methyl amide, to more thoroughly map the SAR and identify compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are required to pinpoint the specific molecular targets of the most active compounds, which will be crucial for their advancement as clinical candidates. The journey from a privileged scaffold to a life-saving therapeutic is long and complex, but the continued exploration of quinoxaline-6-carboxamides holds significant promise for addressing unmet medical needs.

References

  • Tasquinimod. In: Wikipedia. ; 2023. Accessed January 24, 2026. [Link]

  • Tasquinimod. Active Biotech. Accessed January 24, 2026. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Accessed January 24, 2026. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Accessed January 24, 2026. [Link]

  • Mechanisms of action of tasquinimod on the tumour microenvironment. PMC. Accessed January 24, 2026. [Link]

  • Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. NIH. Accessed January 24, 2026. [Link]

  • Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects. PMC. Accessed January 24, 2026. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH. Accessed January 24, 2026. [Link]

  • FDA approved quinoxaline derivatives. ResearchGate. Accessed January 24, 2026. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. Accessed January 24, 2026. [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]

  • Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. Journal for ImmunoTherapy of Cancer. Accessed January 24, 2026. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect. Accessed January 24, 2026. [Link]

  • Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. PubMed. Accessed January 24, 2026. [Link]

  • Quinoxaline – Knowledge and References. Taylor & Francis. Accessed January 24, 2026. [Link]

  • Clinical activity of novel targeting of S100A9 with tasquinimod for relapsed and refractory multiple myeloma (RRMM). ASCO Publications. Accessed January 24, 2026. [Link]

  • Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. PubMed. Accessed January 24, 2026. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Quinoxaline-6-carboxylic acid methoxy-methyl-amide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel compounds are paramount. Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a specialized quinoxaline derivative, represents a key intermediate in the creation of advanced therapeutic agents. As senior application scientists, it is our directive to not only supply these critical chemical building blocks but also to empower our partners with the knowledge to handle them safely and effectively. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known toxicological profiles of related quinoxaline derivatives provide a strong basis for a cautious and thorough safety protocol. Quinoxaline compounds, as a class, are known to be combustible and can cause skin and eye irritation.[1] Some derivatives are also suspected of causing cancer.[1] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Anticipated Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

A thorough understanding of these potential hazards informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.[4][5][6][7] The minimum required PPE includes:

  • Body Protection: A flame-resistant lab coat is essential to protect against splashes and spills.[5][8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5][8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8] All eye protection must meet ANSI standard Z87.1.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[5] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently.

  • Foot Protection: Closed-toe shoes are a standard requirement in any laboratory setting.[4][5]

Table 1: Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Body Flame-resistant lab coatProtects skin and clothing from chemical splashes and potential fire hazards.
Eyes/Face Chemical splash goggles (ANSI Z87.1 certified)Prevents eye contact with the chemical, which can cause serious irritation.[1][2][3]
Face shield (in addition to goggles for splash risk)Provides a broader barrier of protection for the entire face.[8]
Hands Nitrile or other chemical-resistant glovesPrevents skin contact, which can lead to irritation.[1][2][3]
Respiratory Use in a well-ventilated area or fume hoodMinimizes the risk of inhaling dust or aerosols.[1][2][3]

Operational Plan: A Step-by-Step Procedural Guide

A systematic and well-documented operational plan is critical for minimizing exposure and ensuring reproducible results. The following protocol outlines the essential steps for safely handling this compound.

Pre-Experiment Preparation
  • Designated Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Gather Materials: Ensure all necessary equipment, including PPE, weighing materials, solvents, and reaction vessels, are readily available within the designated area.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Weighing and Dispensing
  • Don Appropriate PPE: Before handling the primary container, put on all required PPE as outlined in Table 1.

  • Grounding: When transferring the solid, use anti-static techniques to prevent the buildup of static electricity, which could ignite flammable vapors.

  • Avoid Dust Generation: Handle the solid gently to minimize the creation of dust.[1][2] Use a spatula for transfers and avoid pouring the powder directly.

  • Containment: Perform all weighing and dispensing activities within a chemical fume hood or a ventilated balance enclosure.

In-Reaction Handling
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Monitoring: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).[9][10]

Post-Reaction Workup and Purification
  • Cooling: Allow the reaction mixture to cool to room temperature before proceeding with any workup procedures.

  • Extraction and Washing: Perform all liquid-liquid extractions and washing steps within the fume hood.

  • Solvent Removal: If solvent is to be removed, use a rotary evaporator under reduced pressure.

  • Purification: Purification of the final product can be achieved through recrystallization from a suitable solvent, such as ethanol.[9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the area with an appropriate solvent.

  • Major Spills: Evacuate the area and alert the appropriate emergency response team.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The primary method for disposal of this type of chemical waste is incineration in a licensed facility.[1] Do not dispose of this compound down the drain or in regular trash.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal, as regulations can vary.[11]

Visualizing the Workflow: A Path to Safe Handling

To provide a clear and concise overview of the handling process, the following diagram illustrates the key stages and decision points.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Response Prep Pre-Experiment Checks Review SDS/Hazard Info Assemble PPE Prepare Designated Workspace Weigh Weighing & Dispensing In Fume Hood Avoid Dust Generation Prep->Weigh React In-Reaction Closed System Monitor Progress Weigh->React Spill Spill Response Weigh->Spill Exposure Personal Exposure Weigh->Exposure Workup Workup & Purification Cooling Extraction Solvent Removal React->Workup React->Spill React->Exposure Decon Decontamination Clean Glassware Wipe Surfaces Workup->Decon Workup->Spill Workup->Exposure Waste Waste Disposal Segregate Waste Label & Seal Container Decon->Waste

Caption: Safe handling workflow for this compound.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • ResearchGate. (2025, August 9). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Angene Chemical. (2025, February 14). Safety Data Sheet.
  • Apollo Scientific. (2023, July 11). Methyl quinoxaline-6-carboxylate Safety Data Sheet.
  • ECHEMI. (n.d.). Quinoxaline-6-carbaldehyde SDS, 130345-50-5 Safety Data Sheets.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety website.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Princeton EHS. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety website.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-6-carboxylic acid methoxy-methyl-amide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.